Product packaging for Chlorine atom(Cat. No.:CAS No. 22537-15-1)

Chlorine atom

Cat. No.: B1231483
CAS No.: 22537-15-1
M. Wt: 36.46 g/mol
InChI Key: VEXZGXHMUGYJMC-UHFFFAOYSA-N
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Description

The chlorine atom (Cl), a highly reactive p-block halogen with atomic number 17, is an essential reagent in diverse research fields . Its high electronegativity (3.16 on the Pauling scale) and strong electron affinity make it a powerful element for investigating reaction mechanisms such as free radical substitutions, electrophilic additions, and Friedel-Crafts alkylations or acylations . In medicinal chemistry and pharmaceutical research, the introduction of a this compound into lead compounds is a common strategy to optimize pharmacokinetics. It can enhance metabolic stability, influence lipophilicity, and improve receptor binding affinity . Over 250 FDA-approved drugs contain chlorine, underscoring its critical role in the development of therapeutics for conditions ranging from central nervous system disorders to infections and cancer . In materials science, the this compound is a fundamental precursor in the synthesis of polymers like Polyvinyl Chloride (PVC), a versatile plastic used in piping, medical devices, and wiring insulation . Furthermore, its role in the formation of chlorinated intermediates is pivotal for producing solvents (e.g., CH2Cl2, CHCl3), agrochemicals, and flame retardants . The study of chlorine's oxidative chemistry, including its hydrolysis to form hypochlorous acid (HOCl), is also fundamental to research in water disinfection and antimicrobial agent development . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this reagent with appropriate safety precautions, as elemental chlorine and many chlorinated compounds can be toxic and corrosive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH<br>HCl B1231483 Chlorine atom CAS No. 22537-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/ClH/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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InChI Key

VEXZGXHMUGYJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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Canonical SMILES

Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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Molecular Formula

HCl, ClH
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Record name HYDROCHLORIC ACID, SOLUTION
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Related CAS

15364-23-5
Details Compound: Hydrochloric acid, dimer
Record name Hydrochloric acid, dimer
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DSSTOX Substance ID

DTXSID2020711
Record name Hydrochloric acid
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Molecular Weight

36.46 g/mol
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Physical Description

Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999), Hydrogen chloride, anhydrous appears as a colorless gas with a sharp, pungent odor. Fumes strongly in moist air. Nonflammable. Corrosive to metals and tissues and irritating to the eyes and respiratory system. Heavier than air. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Used in the manufacture of rubber, pharmaceuticals, chemicals, and in gasoline refining and metals processing. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.77 ppm Source/use/other hazard: Ore, other metal refining/cleaning; food/pickling; petroleum; corrosive liq., Hydrogen chloride, refrigerated liquid appears as a colorless liquid with a sharp, pungent odor. Vapors are heavier than air. Long-term inhalation of low concentrations of vapors or short-term inhalation of high concentrations has adverse health effects. Exposure of the container to intense heat may cause its violent rupture and rocketing., Dry Powder; Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA; Water or Solvent Wet Solid, Clear, colourless or slightly yellowish, corrosive liquid having a pungent odour, Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] [NIOSH], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless to slightly yellow gas with a pungent, irritating odor., Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

123 °F at 760 mmHg (USCG, 1999), -121 °F at 760 mmHg (A constant boiling azeotrope with water containing 20.22% hydrogen chloride boils at 227 °F.) (EPA, 1998), -121 °F at 760 mmHg (NIOSH, 2023), -85.05 °C at 760 mm Hg, -85.1 °C, -121 °F
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Solubility

82.3 g/100 g at 32 °F (NTP, 1992), 67 % at 86 °F (NIOSH, 2023), Soluble in water and in ethanol, Solubility in water, 82.3 g/100 g water at 0 °C; 67.3 g/100 g water at 30 °C; 63.3 g/100 g water at 40 °C; 59.6 g/100 g water at 50 °C; 56.1 g/100 g water at 60 °C, Solubility in methanol: 54.6 g/100 g solution at -10 °C; 51.3 g/100 g solution at 0 °C; 47.0 g/100 g solution at 20 °C; 43.0 g/100 g solution at 30 °C; solubility in ethanol: 45.4 g/100 g solution at 0 °C; 42.7 g/100 g solution at 10 °C; 41.0 g/100 g solution at 20 °C; 38.1 g/100 g solution at 30 °C; solubility in ether: 37.52 g/100 g solution at -10 °C; 35.6 g/100 g solution at 0 °C; 24.9 g/100 g solution at 20 °C; 19.47 g/100 g solution at 30 °C, Solubility in water, g/100ml at 30 °C: 67 (moderate), (86 °F): 67%
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888
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Source EU Food Improvement Agents
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888
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Density

1.05 at 59 °F for 10.17% weight/weight solution (EPA, 1998) - Denser than water; will sink, 1.639 g/L, Chemical/Physical Properties for Hydrogen chloride.[Table#1587], Density (gas): 1.00045 g/l, 1.27(relative gas density)
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Vapor Density

1.268 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.27 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.268 (Air = 1.000), Relative vapor density (air = 1): 1.3, 1.27
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Vapor Pressure

413.6 mmHg (USCG, 1999), 32452 mmHg at 70 °F ; 760 mmHg at -120.6 °F (NTP, 1992), 40.5 atm (NIOSH, 2023), 35,424 mm Hg at 25 °C, 40.5 atm
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Impurities

Hydrochloric acid ... contains mainly volatile impurities such as chlorinated hydrocarbons. ... the impurities may be removed from the acid by stripping. Stripping with an inert gas stream, which results in lower energy consumption, is possible, although in most cases heating of the gas is preferable for environmental reasons. Inorganic impurities, in particular iron, are removed by ion exchange., Max limits as 0.003% ammonia; 0.000001% as 0.0001% free chlorine; 0.0001% heavy metals; 0.00002% iron; 0.0001% sulfate; and 0.0001% sulfite.
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Color/Form

Colorless gas

CAS No.

7647-01-0
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Melting Point

-174.6 °F (Melting point is -13.7 °F for a 39.17% weight/weight solution.) (EPA, 1998), -174 °F (NIOSH, 2023), -114.22 °C, -114.2 °C, -174 °F
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Formation and Generation of Chlorine Atoms

Photolytic Generation Pathways

Photolysis, the process of chemical bond cleavage by incident photons, is a primary mechanism for generating chlorine atoms. This occurs when chlorine-containing molecules absorb ultraviolet (UV) radiation, leading to the homolytic cleavage of a chemical bond and the release of a chlorine atom.

A variety of inorganic chlorine-containing compounds readily undergo photolysis in the troposphere, releasing chlorine atoms. mdpi.com Key precursors include molecular chlorine (Cl₂), nitryl chloride (ClNO₂), and chloramines. mdpi.comrsc.org

Molecular Chlorine (Cl₂): The photolysis of molecular chlorine is a significant source of chlorine atoms. Upon absorption of UV radiation, the Cl-Cl bond breaks, yielding two chlorine atoms. This process is fundamental in various chemical environments, from the stratosphere to indoor settings where cleaning products are used. rsc.org

Nitryl Chloride (ClNO₂): Formed from the reaction of dinitrogen pentoxide (N₂O₅) with chloride ions, nitryl chloride is a notable precursor for chlorine atoms, especially in polluted urban and marine environments. acs.orgpnas.org It photolyzes readily during the day to produce a this compound and nitrogen dioxide (NO₂). acs.org

Chloramines: Compounds like monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃) are recognized as important sources of chlorine atoms, particularly in urban atmospheres. pnas.orgpnas.org Research has shown that the photolysis of NCl₃ can be a dominant source of chlorine atoms in certain urban environments, with contributions from NH₂Cl and NHCl₂ as well. pnas.orgresearchgate.net These compounds are often associated with the use of chlorinated cleaning products and disinfectants. rsc.org

The general reactions for the photolysis of these precursors are:

Cl₂ + hν → 2Cl•

ClNO₂ + hν → Cl• + NO₂

NCl₃ + hν → NCl₂• + Cl•

Carbon tetrachloride (CCl₄), once a widely used organic solvent, is a potent source of chlorine atoms upon decomposition by UV radiation in the stratosphere. ias.ac.in Although its absorption at wavelengths that reach the lower atmosphere is weak, its photolysis is highly efficient at producing chlorine atoms in the upper atmosphere. ias.ac.in

Studies have shown that the photolysis of CCl₄ with UV light, for example at a wavelength of 248 nm, leads to its dissociation into a trichloromethyl radical (•CCl₃) and a this compound (Cl•). nih.govmarquette.edu Further research using laser photolysis at 193 nm and 135 nm demonstrated that the quantum yield for this compound formation is significantly high, indicating it is an efficient source of atomic chlorine.

The primary photodissociation reaction is:

CCl₄ + hν → •CCl₃ + Cl•

Besides the aforementioned precursors, other halogen-containing organic compounds contribute to the atmospheric load of chlorine atoms through photodissociation. This includes chlorocarbons and hydrochlorofluorocarbons (HCFCs).

Chloroform (B151607) (CHCl₃): Studies have shown that chloroform can be dissociated by UV laser light to produce a dichloromethyl radical (•CHCl₂) and a this compound. nih.gov

Dichloroethylenes (C₂H₂Cl₂): Isomers of dichloroethylene are also subject to photodissociation, breaking a C-Cl bond to release a this compound. researchgate.net

Other Chlorinated Hydrocarbons: While compounds like methyl chloride (CH₃Cl) and chloroform (CHCl₃) require UV wavelengths that are mostly absorbed by the stratospheric ozone layer, their photolysis at higher altitudes is a source of chlorine atoms. mdpi.com The degradation of many hydrochlorofluorocarbons (HCFCs) is initiated by reaction with hydroxyl radicals, but direct photolysis also plays a role in the stratosphere, contributing to this compound release. nasa.gov

Table 1: Photolytic Generation of Chlorine Atoms from Various Precursors

Precursor CompoundChemical FormulaPhotolysis ReactionEnvironment of Significance
Molecular ChlorineCl₂Cl₂ + hν → 2Cl•Stratosphere, Troposphere, Indoor Air
Nitryl ChlorideClNO₂ClNO₂ + hν → Cl• + NO₂Urban and Marine Troposphere
TrichloramineNCl₃NCl₃ + hν → •NCl₂ + Cl•Urban Atmosphere, Indoor Air
Carbon TetrachlorideCCl₄CCl₄ + hν → •CCl₃ + Cl•Stratosphere
ChloroformCHCl₃CHCl₃ + hν → •CHCl₂ + Cl•Stratosphere, Laboratory Studies

UV Photolysis of Carbon Tetrachloride (CCl4)

Chemical Generation Methods

Chlorine atoms can also be generated through chemical reactions in aqueous environments, often involving the oxidation of the stable chloride ion (Cl⁻).

In aqueous solutions, chloride ions can be oxidized to form chlorine atoms by highly oxidizing radicals. researchgate.net This is a key process in advanced oxidation processes (AOPs) used for water treatment and occurs in atmospheric aerosols. researchgate.netcopernicus.org

Reaction with Hydroxyl Radical (•OH): The hydroxyl radical, a powerful oxidant, can react with chloride ions. This reaction is particularly important at the air-water interface, where it proceeds more rapidly than in the bulk solution. acs.org The reaction forms a this compound.

Cl⁻ + •OH → Cl• + OH⁻

Reaction with Sulfate (B86663) Radical (SO₄•⁻): The sulfate radical, another strong oxidant used in AOPs, readily reacts with chloride ions to generate a this compound. rsc.org This reaction is an established method for producing chlorine atoms for experimental studies in aqueous solutions. rsc.org

Cl⁻ + SO₄•⁻ → Cl• + SO₄²⁻

The combination of UV irradiation and chlorine is an effective advanced oxidation process for water purification. nih.govresearchgate.net This process generates not only hydroxyl radicals but also chlorine atoms, which contribute to the degradation of persistent organic contaminants. researchgate.netacs.org

The process is initiated by the photolysis of free chlorine (hypochlorous acid, HOCl, and hypochlorite (B82951), OCl⁻) to produce a primary set of radicals, including •OH and Cl•. researchgate.netacs.org

HOCl + hν → •OH + Cl•

These initial radicals then participate in a complex series of chain reactions. nih.gov For example, the this compound can react with chloride ions already present in the water to form the dichlorine radical anion (Cl₂•⁻), or it can react with water itself. acs.org These radicals work together to break down contaminants. nih.gov The efficiency of the UV/chlorine process is influenced by factors such as pH and the concentration of chloride ions, which affect the equilibrium between the different radical species. researchgate.net

Table 2: Chemical Reactions Generating Chlorine Atoms in Aqueous Solution

ReactantsProductsContext
Chloride Ion (Cl⁻) + Hydroxyl Radical (•OH)This compound (Cl•) + Hydroxide (B78521) Ion (OH⁻)Advanced Oxidation Processes, Atmospheric Aerosols
Chloride Ion (Cl⁻) + Sulfate Radical (SO₄•⁻)This compound (Cl•) + Sulfate Ion (SO₄²⁻)Advanced Oxidation Processes, Laboratory Generation
Hypochlorous Acid (HOCl) + UV Light (hν)Hydroxyl Radical (•OH) + this compound (Cl•)UV/Chlorine Water Treatment

Zirconocene (B1252598) and Photoredox Catalysis for C-Cl Bond Cleavage

A novel protocol utilizing zirconocene and photoredox catalysis has been developed for the cleavage of C-Cl bonds in unactivated alkyl chlorides. chemrxiv.orgresearchgate.net This method has demonstrated a broader substrate scope compared to previous methods that used titanocene. chemrxiv.org The enhanced reactivity is attributed to the zirconium metal center, which makes the C-Cl bond cleavage more exergonic and lowers the transition state energy. researchgate.net

The proposed mechanism involves the reduction of a zirconocene(IV) species to a zirconocene(III) species by an excited photocatalyst. oup.comacs.org This zirconocene(III) intermediate then facilitates the cleavage of the C-Cl bond through a halogen atom transfer (XAT) process, generating a carbon radical. chemrxiv.orgnih.gov The formation of the strong Zr-Cl bond (127 kcal mol⁻¹) is a key driving force for this challenging bond cleavage. nih.govacs.org Mechanistic studies, including luminescence quenching experiments, confirm that the excited photocatalyst is efficiently quenched by the zirconocene complex, supporting the proposed reduction step. acs.org Competitive experiments have shown that the rate of C-Cl bond cleavage follows the order of tertiary > secondary > primary alkyl chlorides, which is consistent with the calculated kinetic barriers for the this compound transfer to zirconocene(III). chemrxiv.orgacs.org

This catalytic system has been successfully applied to both hydrogenation and borylation reactions of a wide range of structurally complex molecules. researchgate.net For instance, the reductive homocoupling of benzyl (B1604629) chlorides to form bibenzyls has been achieved under mild conditions using this approach. nih.govacs.org

Atmospheric Formation Mechanisms

Nocturnal Halogen Activation by Nitrogen Oxides (NOx)

During the night, in the absence of sunlight, the chemistry of the troposphere is significantly influenced by the nitrate (B79036) radical (NO3) and dinitrogen pentoxide (N2O5). rsc.org N2O5 can react heterogeneously on the surface of aerosol particles containing chloride. rsc.orgacs.org This reaction produces nitryl chloride (ClNO2), a photolabile species that is stable during the night. rsc.orgacs.org

The reaction is as follows: N2O5(g) + Cl⁻(aq) → ClNO2(g) + NO3⁻(aq) rsc.orgresearchgate.net

Upon sunrise, ClNO2 is rapidly photolyzed, releasing a this compound and nitrogen dioxide (NO2). rsc.orgmpg.desdu.edu.cn

ClNO2 + hν → Cl + NO2 rsc.org

This process effectively connects nitrogen oxide pollution with halogen activation. acs.org Field observations have confirmed that this mechanism can produce significant levels of nitryl chloride in both marine and continental polluted environments. acs.org This nocturnal activation and subsequent morning photolysis can "jump-start" the atmospheric photochemistry, leading to enhanced oxidation of volatile organic compounds (VOCs) and formation of ozone. sdu.edu.cnresearchgate.netcopernicus.org

Role of Polar Stratospheric Clouds (PSCs) in Chlorine Activation

Polar stratospheric clouds (PSCs) are formed in the extremely cold conditions of the polar winter stratosphere, at altitudes of 15-25 km. ethz.ch These clouds play a crucial role in the depletion of the ozone layer by providing surfaces for heterogeneous chemical reactions. eos.orgnasa.gov These reactions convert stable, inactive chlorine reservoir species, such as hydrogen chloride (HCl) and chlorine nitrate (ClONO2), into more reactive forms of chlorine. ethz.cheos.orgodu.edu

The key heterogeneous reaction that occurs on the surface of PSC particles is: ClONO2(g) + HCl(s) → Cl2(g) + HNO3(s) noaa.gov

The molecular chlorine (Cl2) produced is photochemically stable during the polar night but is rapidly photolyzed with the return of sunlight in the spring, producing two chlorine atoms. elsevier.es

Cl2 + hν → 2Cl

These chlorine atoms can then initiate catalytic cycles that efficiently destroy ozone. elsevier.es The composition of PSCs, which can be composed of supercooled ternary solutions of sulfuric acid, nitric acid, and water (STS), nitric acid trihydrate (NAT), or water ice, influences the efficiency of these activation reactions. ethz.cheos.orgcopernicus.org The process of chlorine activation on PSCs is highly dependent on temperature, with rapid activation observed at temperatures approximately 4 K below the NAT existence temperature. copernicus.orgsemanticscholar.org Furthermore, the sedimentation of large PSC particles can remove nitric acid from the stratosphere in a process called denitrification, which prevents the reformation of the chlorine reservoir species ClONO2 and thus prolongs the period of ozone destruction. ethz.cheos.org

Chloramines as Photochemical Sources in Urban Atmospheres

Recent studies have identified chloramines, including monochloramine (NH2Cl), dichloramine (NHCl2), and trichloramine (NCl3), as significant photochemical sources of chlorine atoms in urban environments. researchgate.netpnas.orgpnas.org These compounds have been measured in the ambient atmosphere of cities like Toronto, with notable diurnal patterns. researchgate.netpnas.orgpnas.org Specifically, NCl3 shows maximum values during the night, followed by photolytic loss after sunrise. researchgate.netpnas.orgpnas.org

The photolysis of these chloramines releases chlorine atoms. For example, the photolysis of NCl3 has been shown to be a dominant source of local summertime this compound production in some urban areas, contributing significantly more than other known sources like ClNO2 and Cl2. researchgate.netpnas.orgpnas.orgnih.gov Research in Toronto demonstrated that NCl3 photolysis accounted for 49% to 82% of the total local summertime Cl production rate, with a noon-time peak average of 3.8 × 10^5 atoms/cm³/s. researchgate.netpnas.orgpnas.org The photolysis of NH2Cl and NHCl2 can further augment this production. researchgate.netpnas.orgpnas.org

The presence of chloramines in urban air is linked to various sources, including their use as disinfectants in water treatment, cooling systems, and industrial applications. pnas.orgresearchgate.net Their role as a major precursor to chlorine atoms highlights their potential impact on urban air quality, affecting the abundance of organic compounds, ozone, and particulate matter. researchgate.netpnas.orgpnas.org

Reactivity and Reaction Mechanisms of Chlorine Atoms

Gas-Phase Reactions

In the gas phase, chlorine atoms initiate oxidation processes that are of fundamental importance in atmospheric and combustion chemistry.

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen atom transfer (HAT) is a principal reaction pathway for chlorine atoms with saturated and functionalized organic molecules. In these reactions, the chlorine atom abstracts a hydrogen atom, forming hydrogen chloride (HCl) and an organic radical. researchgate.net

The reactions of chlorine atoms with alkanes have been extensively studied to understand the fundamentals of HAT reactions. researchgate.net These reactions proceed via a direct abstraction mechanism, and their kinetics are influenced by the C-H bond strength and the structure of the alkane. Generally, the rate of reaction increases from primary to secondary to tertiary C-H bonds due to the lower bond dissociation energies of the latter. acs.org

Recent studies have provided a self-consistent set of reaction rate constants for the reaction of Cl with simple alkanes, demonstrating the importance of both absolute and relative rate measurements. osti.govacs.orgacs.org The reaction with ethane (B1197151), for instance, serves as a benchmark for understanding the dynamics of hydrogen abstraction. nih.gov Kinetic studies on the chlorination of ethane reveal that chlorine radicals are the dominant species governing the rate-determining hydrogen abstraction steps. mdpi.com

Table 1: Rate Constants for the Gas-Phase Reactions of Chlorine Atoms with Alkanes at 298 K

Alkane Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) Reference(s)
Ethane 5.7 x 10⁻¹¹ capes.gov.br
Propane 1.4 x 10⁻¹⁰ osti.gov
n-Butane 2.25 x 10⁻¹⁰ capes.gov.br

This table presents a selection of experimentally determined rate constants for the reaction of chlorine atoms with various alkanes in the gas phase at room temperature.

The presence of a functional group in an organic molecule can significantly influence the rate and mechanism of hydrogen abstraction by chlorine atoms. researchgate.net Studies on reactions with alcohols, ethers, amines, alkyl halides, and thiols have revealed a wealth of mechanistic details. nih.gov

For example, in the reaction with i-propanol, abstraction of the secondary hydrogen atom is the dominant pathway, accounting for approximately 85% of the reaction. rsc.org The rate constants for reactions with unsaturated alcohols are also high, indicating a very reactive system. mdpi.comresearchgate.net Similarly, the reaction rates for ethers are comparable to those of alkanes with a similar number of C-H bonds.

The presence of heteroatoms can influence the dynamics of the reaction. For instance, reactions with functionalized molecules often result in much greater rotational excitation of the HCl product compared to reactions with simple alkanes. nih.gov This has been attributed to post-transition-state dipole-dipole interactions between the separating polar products. nih.gov

Table 2: Rate Constants for the Gas-Phase Reactions of Chlorine Atoms with Functionalized Organic Molecules at approximately 298 K

Molecule Functional Group Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) Reference(s)
i-Propanol Alcohol 8.28 x 10⁻¹¹ rsc.orgresearchgate.net
(Z)-2-penten-1-ol Alcohol 2.99 x 10⁻¹⁰ mdpi.com
(E)-2-hexen-1-ol Alcohol 3.41 x 10⁻¹⁰ mdpi.com
(E)-3-hexen-1-ol Alcohol 3.05 x 10⁻¹⁰ mdpi.com
(Z)-3-hexen-1-ol Alcohol 3.15 x 10⁻¹⁰ mdpi.com
1-octen-3-ol Alcohol 4.03 x 10⁻¹⁰ mdpi.com

This table provides experimentally determined rate constants for the reaction of chlorine atoms with a selection of functionalized organic molecules in the gas phase at room temperature.

Kinetic isotope effects (KIEs), which compare the rates of reaction of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium), provide valuable insights into the transition state of a reaction. For HAT reactions involving chlorine atoms, the primary KIE (kH/kD) is typically greater than one, indicating that the C-H bond is broken in the rate-determining step.

Studies on the reaction of chlorine atoms with ethane and its deuterated analog (C₂D₆) have shown a "normal" temperature dependence, with the KIE decreasing as temperature increases. cdnsciencepub.comcdnsciencepub.com For the Cl + C₂H₆ reaction, the H/D kinetic isotope effect was computed using microcanonical variational transition state theory, showing good agreement with experimental results. aip.org The KIE for H/D abstraction from the methyl group in chloroethanes decreases as the number of chlorine substituents on the adjacent carbon increases. cdnsciencepub.comcdnsciencepub.com

For the reaction with methane (B114726), the H/D KIE for CD₄ + Cl decreases from 11 to 4.7 as the temperature increases from 300 K to 450 K. acs.org These experimental and computational studies of KIEs are crucial for refining our understanding of the potential energy surfaces and dynamics of these fundamental reactions. osti.gov

Reactions with Functionalized Organic Molecules (e.g., Alcohols, Ethers, Amines, Alkyl Halides, Thiols)

Addition Reactions

In addition to abstraction, chlorine atoms can undergo addition reactions, particularly with unsaturated molecules containing double or triple bonds.

Chlorine atoms react rapidly with alkenes, primarily through addition to the carbon-carbon double bond to form a chlorinated alkyl radical. This reaction pathway is often in competition with the abstraction of allylic hydrogens. researchgate.net The kinetics of these reactions are typically fast, with rate constants approaching the collision-controlled limit. confex.com

Structure-reactivity relationships have been developed to understand how the rate of addition is influenced by the degree of alkyl substitution at the double bond. researchgate.netrsc.org The addition of a this compound to an alkene is a reversible process, and at sufficient pressure, the resulting chlorinated alkyl radical is stabilized. Theoretical studies have shown that this compound addition across the double bond is the most dominant pathway for 1-alkenes, with the contribution from abstraction channels increasing with the length of the alkyl chain. nih.gov

A surprising finding is that allylic hydrogen atoms in alkenes react less rapidly with chlorine atoms than analogous alkyl hydrogens in alkanes. researchgate.netrsc.org This diminished reactivity towards abstraction is thought to be due to the interaction of the C-H bond with the neighboring double bond, which favors the addition pathway. confex.com

Table 3: Rate Constants for the Gas-Phase Reactions of Chlorine Atoms with Alkenes at 298 K

Alkene Rate Constant (k) (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) Reference(s)
Propene 2.64 ± 0.21 rsc.org
1-Butene 3.38 ± 0.48 rsc.org
Isobutene 3.40 ± 0.28 rsc.org
trans-2-Butene 3.31 ± 0.47 rsc.org
cis-2-Butene 3.76 ± 0.84 rsc.org
1-Pentene 3.97 ± 0.36 rsc.org
2-Methyl-1-butene 3.58 ± 0.40 rsc.org
3-Methyl-1-butene 3.29 ± 0.36 rsc.org
2-Methyl-2-butene 3.95 ± 0.32 rsc.org
2-Ethyl-1-butene 3.89 ± 0.41 rsc.org
3-Methyl-1-pentene 3.85 ± 0.35 rsc.org

This table displays experimentally determined rate constants for the reaction of chlorine atoms with a variety of alkenes in the gas phase at room temperature. The errors shown reflect those in the relative rate measurements. rsc.org

Formation of Chlorinated Organic Compounds from Aromatic Addition

The reaction of chlorine atoms with aromatic compounds can lead to the formation of chlorinated organic products through an addition mechanism. This process is a significant pathway, particularly in environments where this compound concentrations are elevated, such as the marine boundary layer or in specific industrial settings. researchgate.netacs.org

The initial step involves the addition of a this compound to the aromatic ring, forming a chlorocyclohexadienyl radical intermediate. acs.orgosti.gov This radical is a key transient species that dictates the subsequent reaction pathways. In the presence of oxygen, this intermediate can undergo further reactions that lead to both chlorinated and oxidized aromatic products. acs.org

Studies have shown that for aromatics like benzene (B151609), toluene, benzoic acid, and chlorobenzene, the reaction with chlorine atoms proceeds at nearly diffusion-controlled rates. acs.org This high reactivity underscores the potential importance of this pathway in the transformation of aromatic compounds in relevant atmospheric and aqueous environments.

The formation of stable chlorinated products, such as chlorobenzenes and chlorophenols, has been observed in the post-flame zone of combustors where superequilibrium concentrations of chlorine atoms persist. acs.org This suggests that this compound attack on aromatic species can be a crucial initial step in the formation of a wide array of chlorinated and oxy-chlorinated pollutants. acs.org Laboratory experiments have further confirmed that the reaction between chlorine atoms and aromatics can form a variety of chlorine-containing oxygenated organic molecules (Cl-OOMs), highlighting the complexity of the subsequent chemistry. copernicus.org The detection of such compounds in suburban atmospheres suggests that chlorine-initiated oxidation of aromatics is a relevant source of these potentially harmful substances. copernicus.org

The general mechanism can be summarized as follows:

Addition: A this compound adds to the aromatic ring.

Cl• + Ar-H → [Ar(H)Cl]•

Subsequent Reactions: The resulting chlorocyclohexadienyl radical can react further, for example, with molecular oxygen, leading to the formation of various products. acs.orgosti.gov

This addition pathway competes with other reaction mechanisms, such as hydrogen abstraction, and its significance depends on the specific aromatic compound and the reaction conditions.

Single Electron Transfer (SET) Reactions

Single Electron Transfer (SET) is a significant reaction pathway for chlorine atoms, particularly with electron-rich organic compounds. rsc.org In this mechanism, the this compound acts as a potent oxidant, accepting an electron from the substrate to form a chloride anion and a radical cation of the organic molecule. rsc.org The high redox potential of the Cl•/Cl⁻ couple makes this process thermodynamically favorable with many organic species. rsc.org

Quantum chemical calculations and laser flash photolysis studies have demonstrated that for aromatic compounds, SET is a dominant oxidation mechanism initiated by chlorine atoms. acs.orgnih.gov While other pathways like radical adduct formation (RAF) and hydrogen atom transfer (HAT) can also occur, the free energy of activation for SET is often lower, making it a preferred route. acs.orgnih.gov This is in contrast to reactions with hydroxyl radicals (HO•), where SET is generally less favorable. acs.orgnih.gov

The SET mechanism is particularly relevant for:

Aromatic Compounds: Especially those with electron-donating substituents that can stabilize the resulting radical cation. acs.orgnih.gov

Substrates with Benzyl (B1604629) Groups: These can undergo SET to form a radical cation, which then deprotonates to yield a stable benzyl radical. rsc.org

Inorganic Ions: Many reactions of chlorine atoms with inorganic ions proceed via a SET mechanism. d-nb.info

The general scheme for a SET reaction involving a this compound and an organic molecule (R) is:

Cl• + R → Cl⁻ + R•⁺

The resulting radical cation (R•⁺) is a highly reactive intermediate that can undergo various subsequent reactions, including deprotonation, hydration, or rearrangement, leading to the final products. The detection of radical cations of certain organic compounds following reaction with chlorine atoms provides experimental evidence for the occurrence of SET. nih.gov The rate constants for SET reactions are typically very high, often in the range of 1 x 10¹⁰ to 4 x 10¹⁰ M⁻¹ s⁻¹. nih.gov

Catalytic Cycles Involving Chlorine Atoms

Chlorine atoms are highly effective catalysts in several atmospheric chemical cycles, most notably in the depletion of stratospheric ozone and the oxidation of carbon monoxide in planetary atmospheres. In these cycles, a single this compound can participate in numerous reactions, being regenerated at the end of each cycle to continue the process.

Stratospheric Ozone Depletion Mechanisms (Cycles 1, 2, 3)

In the stratosphere, chlorine atoms, primarily originating from the photolysis of chlorofluorocarbons (CFCs), initiate catalytic cycles that destroy ozone (O₃). libretexts.orgbyjus.com These cycles are highly efficient, with a single this compound capable of destroying thousands of ozone molecules. theozonehole.orgnoaa.gov

Cycle 1: This is the most significant ozone destruction cycle in the tropical and middle latitudes of the stratosphere, where atomic oxygen (O) is abundant. noaa.govnoaa.gov

Step 1: A this compound reacts with an ozone molecule to form chlorine monoxide (ClO) and an oxygen molecule (O₂).

Cl + O₃ → ClO + O₂ libretexts.orgnoaa.gov

Step 2: The chlorine monoxide radical then reacts with an oxygen atom to regenerate the this compound and form another oxygen molecule.

ClO + O → Cl + O₂ libretexts.orgnoaa.gov

Net Reaction: O₃ + O → 2O₂ libretexts.orgnoaa.gov

In this cycle, the this compound acts as a catalyst as it is reformed at the end of the process. noaa.gov

Cycle 2 (The ClO Dimer Cycle): This cycle is particularly important in the polar stratosphere, where the concentration of atomic oxygen is low, and temperatures are cold enough for the formation of polar stratospheric clouds (PSCs). theozonehole.orgnoaa.gov

Step 1: Two chlorine monoxide radicals react to form a chlorine peroxide molecule (ClOOCl, also known as the ClO dimer).

ClO + ClO → Cl₂O₂ noaa.gov

Step 2: The ClO dimer is photolyzed by sunlight, breaking apart to form two chlorine atoms and an oxygen molecule.

Cl₂O₂ + hν → 2Cl + O₂

Step 3: Each this compound then reacts with an ozone molecule.

2(Cl + O₃ → ClO + O₂)

Net Reaction: 2O₃ → 3O₂ noaa.gov

Cycle 3 (The ClO-BrO Cycle): This cycle involves both chlorine and bromine chemistry and is also significant in polar regions. noaa.govnoaa.gov

Step 1: A chlorine monoxide radical reacts with a bromine monoxide (BrO) radical to form a this compound, a bromine atom, and an oxygen molecule.

ClO + BrO → Cl + Br + O₂ noaa.govnoaa.gov

Step 2: The chlorine and bromine atoms then react with ozone.

Cl + O₃ → ClO + O₂

Br + O₃ → BrO + O₂

Net Reaction: 2O₃ → 3O₂ noaa.gov

These catalytic cycles are responsible for the significant depletion of the ozone layer, particularly the formation of the Antarctic ozone hole. noaa.govelsevier.es

Cl-Initiated CO Oxidation in Planetary Atmospheres

Chlorine atoms can initiate the oxidation of carbon monoxide (CO), a process that is relevant in various planetary atmospheres. This cycle involves the hydroperoxyl radical (HO₂) and leads to the conversion of CO to carbon dioxide (CO₂).

The reaction sequence is as follows:

Initiation: A this compound reacts with ozone to produce chlorine monoxide.

Cl + O₃ → ClO + O₂

Propagation: Chlorine monoxide then reacts with the hydroperoxyl radical.

ClO + HO₂ → HOCl + O₂

Photolysis: Hypochlorous acid (HOCl) is photolyzed to regenerate the hydroxyl radical and a this compound.

HOCl + hν → OH + Cl

Oxidation: The hydroxyl radical oxidizes carbon monoxide to produce a hydrogen atom and carbon dioxide.

OH + CO → H + CO₂

Regeneration: The hydrogen atom reacts with an oxygen molecule in the presence of a third body (M) to reform the hydroperoxyl radical.

H + O₂ + M → HO₂ + M

Net Reaction: CO + O₃ → CO₂ + O₂

This catalytic cycle demonstrates another atmospheric role of the this compound, contributing to the chemical balance of planetary atmospheres.

Reactions with Nitrogen-Containing Compounds (e.g., Methyl Nitrate)

The reaction of chlorine atoms with nitrogen-containing organic compounds, such as methyl nitrate (B79036) (CH₃ONO₂), is of atmospheric significance. researchgate.netrsc.org Alkyl nitrates act as important reservoirs for reactive nitrogen oxides (NOx) in the troposphere. rsc.org The reactions of chlorine atoms with these compounds can influence the atmospheric budget of both NOx and ozone. rsc.org

Theoretical and experimental studies have investigated the reaction between atomic chlorine and methyl nitrate. researchgate.netrsc.org Several reaction channels are possible, including:

Hydrogen abstraction

Cl addition/elimination

O-N bond cleavage

The primary reaction channel is found to be hydrogen abstraction from the methyl group, leading to the formation of hydrogen chloride (HCl) and the CH₂ONO₂ radical. researchgate.net

Cl + CH₃ONO₂ → HCl + CH₂ONO₂ researchgate.net

This reaction is particularly relevant in the marine boundary layer, where this compound concentrations can be significant. researchgate.net The rate coefficients for this reaction have been calculated over a range of temperatures relevant to atmospheric conditions. researchgate.netrsc.org

Aqueous-Phase Reactions

Chlorine atoms are highly reactive species in aqueous solutions, participating in rapid reactions with a wide range of organic and inorganic compounds. rsc.org Their chemistry in the aqueous phase is crucial in various contexts, including atmospheric aerosols, water treatment processes, and biological systems. d-nb.infonih.gov

The reactivity of chlorine atoms in water is often compared to that of the hydroxyl radical (•OH), another powerful oxidant. d-nb.info Chlorine atoms react with many organic molecules via several mechanisms:

Hydrogen-atom abstraction: This is a common pathway, with rate constants typically in the range of 10⁸–10⁹ M⁻¹ s⁻¹. nih.gov

Addition to double bonds: Chlorine atoms readily add to unsaturated compounds, with rate constants in the range of 1 × 10⁹–2 × 10¹⁰ M⁻¹ s⁻¹. nih.gov

Single-electron transfer (SET): For electron-rich compounds, SET can be a dominant mechanism, with very high rate constants (1 × 10¹⁰–4 × 10¹⁰ M⁻¹ s⁻¹). nih.gov

In aqueous solutions containing chloride ions (Cl⁻), chlorine atoms can exist in equilibrium with the dichloride radical anion (Cl₂•⁻):

Cl• + Cl⁻ ⇌ Cl₂•⁻ scispace.com

The dichloride radical is a less reactive and more selective oxidant than the this compound. acs.org

Studies using techniques like laser flash photolysis have determined the rate constants for the reactions of chlorine atoms with various compounds in aqueous solution. For example, the reaction of chlorine atoms with benzene and other substituted aromatics occurs at nearly diffusion-controlled rates, primarily through an addition mechanism. acs.orgosti.gov

The table below presents a selection of bimolecular rate constants for the reactions of aqueous chlorine atoms with various substrates.

SubstrateRate Constant (k) in M⁻¹ s⁻¹Temperature (K)Reference(s)
Toluene(1.8 ± 0.3) × 10¹⁰Ambient acs.org
Benzoic Acid(1.8 ± 0.3) × 10¹⁰Ambient acs.org
Chlorobenzene(1.8 ± 0.3) × 10¹⁰Ambient acs.org
Benzene6 × 10⁹ - 1.2 × 10¹⁰Ambient osti.gov
Dimethyl Sulfoxide (DMSO)(6.3 ± 0.6) × 10⁹295 ± 1 nih.gov
Dimethyl Sulfone (DMSO₂)(8.2 ± 1.6) × 10⁵295 ± 1 nih.gov
Methanesulfonate (MS)(4.9 ± 0.6) × 10⁵295 ± 1 nih.gov

Comparison with Hydroxyl Radical (HO•) Reactivity

The this compound (Cl•) and the hydroxyl radical (HO•) are both highly reactive species that play crucial roles in aqueous environmental chemistry. While both are powerful oxidants, their reactivity profiles and dominant reaction mechanisms with organic compounds exhibit significant differences.

Generally, the rate constants for reactions of Cl• with aromatic compounds are higher than those of HO•. acs.org For instance, Cl• reacts more rapidly with alkyl-substituted aromatics. rsc.org This heightened reactivity is often attributed to the lower activation free energy (ΔGaq‡) for Cl• reaction pathways compared to those of HO•. acs.org Conversely, for many aliphatic compounds, their reactivities with Cl• and HO• are often comparable. acs.org

A key distinction lies in their preferred reaction mechanisms. For aromatic compounds, both radicals can react via radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET). acs.orgnih.govacs.org However, SET is a more thermodynamically favorable and dominant pathway for Cl•, whereas RAF and SET are the predominant mechanisms for HO•. acs.orgnih.gov In the case of HO•, the importance of SET reactions has often been overlooked in past studies. acs.org For saturated aliphatic compounds, HAT is the sole transformation mechanism for both radicals. acs.orgacs.org

Another point of comparison is selectivity. The this compound is generally considered less selective than the hydroxyl radical. nih.gov Furthermore, the fates of inorganic reaction products differ. For example, the reaction of HO• with some inorganic species can lead to termination, whereas Cl• can be regenerated from its inorganic reaction products (like ClO), allowing it to continue participating in oxidative cycles. acs.org In aqueous systems, Cl• and HO• often coexist, particularly in advanced oxidation processes, as Cl• can react with water and hydroxide (B78521) ions to produce HO•. acs.org

Mechanisms with Aromatic and Aliphatic Compounds

The reactions of chlorine atoms with organic molecules proceed through several distinct mechanisms, largely dictated by the structure of the organic compound.

Aromatic Compounds: Chlorine atoms react with aromatic compounds through three primary pathways:

Single Electron Transfer (SET): The Cl• atom abstracts an electron from the aromatic ring, forming a radical cation. acs.orgnih.gov This pathway is particularly significant for aromatics bearing electron-rich moieties, such as phenols, alkoxy benzenes, and anilines, and is often the predominant mechanism. nih.govacs.org

Radical Adduct Formation (RAF): The this compound adds to the aromatic ring, forming a chloro-adduct intermediate. acs.orgnih.govacs.org This is a common mechanism, and the resulting adducts can be detected experimentally. acs.org

Hydrogen Atom Transfer (HAT): The Cl• atom abstracts a hydrogen atom, either from the aromatic ring itself or, more commonly, from an alkyl side chain attached to the ring. acs.orgnih.govd-nb.info For example, in the reaction with toluene, H-abstraction from the methyl group is a key step. d-nb.info

In many cases, these mechanisms can occur simultaneously, with the dominant pathway depending on the specific structure of the aromatic compound. acs.org

Aliphatic Compounds: For saturated aliphatic compounds, the primary reaction mechanism with chlorine atoms is Hydrogen Atom Transfer (HAT) . acs.orgnih.govacs.org The Cl• atom abstracts a hydrogen atom from a C-H bond to form hydrogen chloride (HCl) and an aliphatic radical. copernicus.org This is the exclusive mechanism for the transformation of saturated aliphatics by Cl•. acs.orgacs.org

For unsaturated aliphatic compounds (those containing carbon-carbon double or triple bonds), the dominant mechanism is the addition of the this compound to the double or triple bond. copernicus.orgresearchgate.net This reaction is typically very fast. researchgate.net For oxygen-containing aliphatic compounds like alcohols, acids, and ketones, the mechanism can involve H-abstraction, particularly from O-H groups in neutral molecules, or electron transfer from ionized molecules. researchgate.net

Influence of pH, Temperature, and Other Water Constituents on Reaction Pathways

The reaction pathways and efficiency of chlorine atoms are significantly influenced by the surrounding water matrix, including pH, temperature, and the presence of other dissolved substances.

Influence of pH: The pH of the water is a critical parameter. In the widely used UV/chlorine advanced oxidation process, the degradation rate of contaminants can be highly pH-dependent. researchgate.net For example, the degradation of acetaminophen (B1664979) was found to be faster at alkaline pH, where secondary reactive species like ozone may play a more significant role. researchgate.net Conversely, at acidic pH, modeling suggests that other chlorine radicals, such as ClO•, can be the main oxidants. researchgate.net The pH also affects the speciation of free chlorine (Cl2, HOCl, OCl⁻), which is the precursor for photolytically generated Cl• atoms. d-nb.info Low pH conditions, which favor the presence of hypochlorous acid (HOCl), can facilitate certain reactions, such as the formation of Cl2 from HOCl and chloride ions. nih.gov

Influence of Temperature: Temperature affects the rates of chemical reactions, and disinfection efficiency is temperature-dependent. ca.gov While specific studies focusing solely on the effect of temperature on Cl• atom reaction pathways are detailed, general chemical kinetics principles dictate that reaction rates typically increase with temperature.

Influence of Other Water Constituents:

Natural Organic Matter (NOM): NOM, which includes substances like humic and fulvic acids, can inhibit the degradation of target pollutants. researchgate.net This is because NOM can act as a scavenger for reactive radicals like Cl•, consuming them in non-target reactions. researchgate.net

Alkalinity and Inorganic Ions: Bicarbonate and carbonate ions, the main components of alkalinity, can also act as radical scavengers, though their impact can be complex and pH-dependent. researchgate.net At alkaline pH, the presence of carbonate had little effect on the degradation of acetaminophen, but at acidic pH, it reduced the degradation rate. researchgate.net Other ions, such as chloride (Cl⁻), can react with Cl• to form the dichloride radical anion (Cl₂•⁻), another reactive species with its own distinct reactivity. researchgate.net

Rate Constants and Their Determination

The speed at which a this compound reacts with a specific compound is quantified by the second-order rate constant (kCl•). These constants are essential for modeling and understanding chemical processes in water treatment.

Determination Methods: Several experimental techniques are used to determine these rate constants:

Laser Flash Photolysis (LFP): This is a common absolute method where a short pulse of laser light is used to generate Cl• atoms, and their subsequent reaction with a target compound is monitored in real-time using transient absorption spectroscopy. nih.govacs.org

Pulse Radiolysis: Similar to LFP, this technique uses a pulse of high-energy electrons to generate radicals, and their reactions are followed over time. iwaponline.com

Competitive Kinetics: This is a relative rate method where the reaction of Cl• with a target compound is measured relative to its reaction with a reference compound for which the rate constant is already known. iwaponline.comescholarship.org

Steady-State Experiments: In some cases, rate constants are estimated from experiments conducted under continuous (steady-state) conditions, such as in the UV/chlorine process, often involving complex kinetic calculations. d-nb.infoiwaponline.com

Range of Rate Constants: The values of kCl• vary widely depending on the reaction mechanism and the structure of the organic molecule:

H-atom abstraction: Reactions proceeding via this mechanism typically have rate constants in the range of 10⁸–10⁹ M⁻¹s⁻¹. nih.govresearchgate.net

Addition to double bonds: These reactions are generally faster, with rate constants in the range of 1 × 10⁹ to 2 × 10¹⁰ M⁻¹s⁻¹. nih.govresearchgate.net

Single-electron-transfer: Reactions where SET is a major contributor can have very high rate constants, often in the range of 1 × 10¹⁰ to 4 × 10¹⁰ M⁻¹s⁻¹. nih.govacs.org

The table below presents experimentally determined rate constants for the reaction of chlorine atoms with various organic compounds.

CompoundRate Constant (kCl•) (M⁻¹s⁻¹)Determination MethodReference
Toluene1.8 ± 0.3 × 10¹⁰Not Specified d-nb.info
Chlorobenzene1.8 ± 0.3 × 10¹⁰Not Specified d-nb.info
Benzoic Acid1.8 ± 0.3 × 10¹⁰Not Specified d-nb.info
Nitrobenzene1.01 × 10¹⁰Not Specified d-nb.info
Acrolein2.5 ± 0.7 × 10¹⁰Relative Rate (FTIR/GC-FID) escholarship.org
Methacrolein2.9 ± 0.8 × 10¹⁰Relative Rate (FTIR/GC-FID) escholarship.org
Crotonaldehyde3.2 ± 0.9 × 10¹⁰Relative Rate (FTIR/GC-FID) escholarship.org
Methyl vinyl ketone2.0 ± 0.5 × 10¹⁰Relative Rate (FTIR/GC-FID) escholarship.org

Note: Rate constants can have significant uncertainty, and values may vary between different studies and determination methods. nih.gov

Role in Disinfection Processes

Chlorine atoms are highly effective disinfecting agents due to their strong oxidizing power. They play a significant role in water disinfection, particularly in advanced oxidation processes (AOPs) such as UV/chlorine treatment.

In the UV/chlorine process, the photolysis of free chlorine (hypochlorous acid, HOCl, and hypochlorite (B82951), OCl⁻) generates both hydroxyl radicals (•OH) and chlorine atoms (Cl•). d-nb.info These radicals are the primary agents responsible for the degradation of recalcitrant organic pollutants and the inactivation of pathogenic microorganisms. d-nb.inforesearchgate.net

The mechanism of disinfection by chlorine atoms involves the modification of essential biological molecules within microorganisms. mdpi.com By reacting with and altering the chemical structure of vital components like enzymes and proteins, chlorine atoms can block metabolic pathways and disrupt cellular functions, ultimately leading to the inactivation of the bacteria or virus. mdpi.comcleantechwater.co.in

While traditional chlorination relies on the direct action of molecular chlorine or hypochlorous acid, the generation of more reactive species like the this compound in AOPs enhances the disinfection process. ecosoft.com However, the reactions of chlorine atoms can also lead to the formation of halogenated organic disinfection byproducts (DBPs), which is an important consideration in water treatment. d-nb.infomdpi.com The presence of other water constituents, such as natural organic matter, can consume chlorine atoms and potentially form these unwanted byproducts. mdpi.com

Environmental Chemistry of Chlorine Atoms

Atmospheric Chemistry and Photochemistry

The chlorine atom (Cl•) is a highly reactive species that plays a significant, though complex, role in atmospheric chemistry. Its chemistry is intertwined with the cycles of ozone, volatile organic compounds (VOCs), and other key atmospheric constituents.

The this compound is a powerful oxidant that can significantly influence the oxidative capacity of the troposphere. copernicus.org It reacts with a wide range of volatile organic compounds (VOCs), often at rates that are orders of magnitude faster than those of the hydroxyl radical (•OH), which is traditionally considered the primary atmospheric detergent. sdu.edu.cnd-nb.inforesearchgate.net This high reactivity allows chlorine atoms to "jump-start" the photochemical processes in the atmosphere, particularly in polluted environments. sdu.edu.cn

The impact of chlorine atoms is especially notable for its reaction with alkanes, with which the •OH radical is relatively unreactive. d-nb.inforesearchgate.net For instance, global modeling studies have estimated that chlorine atoms contribute to the oxidation of several important VOCs. copernicus.orgcopernicus.org

Table 1: Contribution of Chlorine Atoms to Global VOC Oxidation

Volatile Organic Compound Percentage of Global Oxidation by Chlorine Atoms
Methane (B114726) 1.0%
Ethane (B1197151) 20%
Propane 14%
Methanol 4%

This table presents modeled estimates of the contribution of chlorine atoms to the global oxidation of specific volatile organic compounds. Data sourced from a global 3-D model of atmospheric chemistry. copernicus.orgcopernicus.org

Conversely, in polluted, high-NOx environments, this compound chemistry can stimulate the production of tropospheric ozone. copernicus.orgcopernicus.org A key process involves the nocturnal formation of nitryl chloride (ClNO₂) from the reaction of dinitrogen pentoxide (N₂O₅) with chloride ions. copernicus.orgcopernicus.org During the day, ClNO₂ undergoes photolysis, releasing a this compound and a nitrogen dioxide (NO₂) molecule. copernicus.orgcopernicus.org The photolysis of NO₂ is a critical step in the formation of tropospheric ozone. lam.edu.lyubc.ca This pathway can lead to significant increases in surface ozone concentrations, particularly over polluted continents in winter. copernicus.orgcopernicus.org Modeling studies have suggested that this process can increase surface ozone levels by up to 7-8 parts per billion (ppb) in certain regions. sdu.edu.cncopernicus.orgcopernicus.org

Historically, the importance of this compound chemistry was thought to be confined to the marine boundary layer (MBL), where it is primarily produced through heterogeneous reactions involving sea salt. d-nb.infonih.gov In this region, chlorine atoms can significantly affect the lifetimes of methane and other hydrocarbons. gatech.educopernicus.org

The primary source of chlorine atoms in the MBL is the reaction of various atmospheric species with sea-salt aerosols. nih.gov For example, the reaction of nitrogen oxides with sodium chloride, a major component of sea salt, can generate this compound precursors. nih.gov Additionally, the photolysis of ozone in the presence of aqueous sea-salt particles has been shown to produce molecular chlorine (Cl₂), which is a direct precursor to chlorine atoms upon photolysis. nih.gov

Direct measurements have confirmed the presence of Cl₂ and another precursor, hypochlorous acid (HOCl), in the marine boundary layer. copernicus.org In some instances, particularly in polar regions where hydroxyl radical concentrations are low, chlorine radicals can become the primary oxidant. gatech.edu In aged polluted air that has been transported over the ocean, chlorine atoms have been estimated to be responsible for a significant fraction of methane destruction. copernicus.org

A direct consequence of the reaction between chlorine atoms and organic molecules is the formation of chlorinated organic compounds. This process occurs when chlorine atoms react with VOCs, such as alkanes and aromatics, leading to the formation of organochlorine compounds and hydrogen chloride. copernicus.org

In polluted urban and industrial environments, where concentrations of both chlorine precursors and VOCs can be elevated, the formation of these chlorinated compounds is a notable atmospheric process. copernicus.org Laboratory studies have demonstrated that the reaction of chlorine atoms with aromatic compounds like toluene, m-xylene, and 1,2,4-trimethylbenzene (B165218) can produce a variety of chlorine-containing oxygenated organic molecules (Cl-OOMs). copernicus.org Field measurements in suburban areas have also identified the presence of such compounds, suggesting that the chlorine-initiated oxidation of aromatics is a source of Cl-OOMs in anthropogenically influenced atmospheres. copernicus.org

The formation of chlorinated pollutants is also a concern in combustion systems where chlorinated fuels are used. mit.edu Gas-phase reactions involving chlorine atoms can lead to the formation of chlorobenzenes and chlorophenols, which are precursors to more toxic compounds like polychlorinated dibenzodioxins and dibenzofurans. mit.edu

Role in Marine Boundary Layer Chemistry

Aqueous Environmental Chemistry

In aqueous environments, particularly in the context of water treatment, the chemistry of chlorine is of paramount importance. The use of chlorine-based disinfectants is a cornerstone of public health, but it can also lead to the formation of undesirable byproducts.

The disinfection of drinking water and wastewater with chlorine is a widespread practice that effectively eliminates waterborne pathogens. iwaponline.comsemanticscholar.org However, this process can result in the formation of a wide array of disinfection by-products (DBPs), many of which are halogenated organic compounds. semanticscholar.orgjhu.eduepa.gov The formation of these by-products occurs through the reaction of chlorine with natural organic matter (NOM) present in the source water. iwaponline.comsemanticscholar.org

The reactive species in chlorine disinfection, such as hypochlorous acid, contain a this compound that acts as an electrophile. iwaponline.com This enables it to react with organic compounds through mechanisms of substitution, addition, and oxidation. nih.gov The precursors for DBPs are diverse and include complex humic substances as well as specific organic molecules like amino acids, proteins, and polysaccharides. iwaponline.commdpi.com

Table 2: Common Classes of Disinfection By-products

DBP Class Example Compounds Precursors
Trihalomethanes (THMs) Chloroform (B151607), Bromoform Humic substances, Amino acids
Haloacetic Acids (HAAs) Dichloroacetic acid, Trichloroacetic acid Humic substances
Haloacetonitriles (HANs) Dichloroacetonitrile Amino acids
Chlorophenols 2,4-Dichlorophenol Phenolic compounds

This table provides examples of common classes of disinfection by-products formed during water chlorination and their typical precursors. iwaponline.comsemanticscholar.orgmdpi.com

The reaction of chlorine with phenolic structures within NOM is a significant pathway for the formation of trihalomethanes (THMs). iwaponline.com Similarly, amino acids, which are components of NOM, are known precursors for nitrogenous DBPs (N-DBPs) like haloacetonitriles, which can be more toxic than some regulated carbonaceous DBPs. iwaponline.commdpi.com Even bacteria present in the water can serve as a source of organic material that reacts with chlorine to form both carbonaceous and nitrogenous DBPs. iwaponline.com The types and concentrations of DBPs formed are influenced by various factors, including the nature of the organic precursors, pH, temperature, and the concentration of the chlorine disinfectant. iwaponline.commdpi.com

Formation of Trihalomethanes (THMs) and Haloacetic Acids (HAAs)

Contaminant Transformation and Degradation in Water Treatment

Chlorine atoms play a crucial role in the transformation and degradation of various organic contaminants during water treatment, particularly in advanced oxidation processes (AOPs). nsf.gov AOPs, such as the UV/chlorine process, generate highly reactive radicals, including hydroxyl radicals (•OH) and chlorine atoms (Cl•), which can effectively degrade recalcitrant contaminants. nsf.govrsc.org

Chlorine atoms react with most organic contaminants at extremely high, near-diffusion-controlled rates. nih.gov This reactivity makes them effective in breaking down contaminants of emerging concern (CECs) like pharmaceuticals and personal care products. mdpi.comresearchgate.net For example, studies have shown the complete removal of the hormone 17α-ethinylestradiol (E2) during chlorination under neutral conditions. mdpi.com The degradation of other compounds, such as ibuprofen, has also been demonstrated in UV/chlorine systems. researchgate.net

Interactions with Nanomaterials

The interaction of chlorine atoms with nanomaterials is a growing area of research, with implications for environmental remediation, sensing, and the stability of the nanomaterials themselves.

Sorption Activity on Carbon Nanomaterials (e.g., Graphene Oxide, CNTs)

Carbon nanomaterials have demonstrated significant potential for capturing chlorine-containing gases due to their unique structural properties. repec.orgmdpi.comresearchgate.net Materials like graphene oxide (GO), modified GO, and multi-walled carbon nanotubes (MWCNTs) exhibit excellent sorption activity for gaseous chlorine (Cl2). repec.orgmdpi.com

Research has shown that the sorption capacity of these materials can surpass that of traditional activated carbon. repec.orgmdpi.comresearchgate.net For instance, modified graphene oxide with an increased surface area showed a sorption capacity for Cl2 that was five times higher than that of activated carbon. repec.orgmdpi.com The adsorption properties are strongly influenced by the material's pore volume and pore size. asianpubs.org Carbon nanotubes, with their large pore volume, have been found to be particularly efficient in adsorbing chlorine. asianpubs.org The introduction of boron atoms into carbon nanotubes can also increase their sorption activity towards chlorine atoms. researchgate.net

Table 2: Sorption Capacity of Various Carbon Nanomaterials for Chlorine Gas (Cl₂) This table is generated based on information from the text.

Sorbent Material Adsorbed Cl₂ Volume (mL/g) Reference
Modified Graphene Oxide 200.0 repec.org, mdpi.com
Activated Carbon (AC) 41.4 mdpi.com
Multi-walled Carbon Nanotubes (MWCNTs) 37.5 mdpi.com
Carbon Black (CB) 25.2 mdpi.com
Reduced Graphene Oxide (RGO) 5.0 mdpi.com
Graphite 1.9 mdpi.com

Interaction with 2D Monolayers (e.g., Graphene, Silicene, Phosphorene, h-BN)

First-principles studies based on density functional theory have provided detailed insights into the interaction of individual chlorine atoms with various two-dimensional (2D) monolayers. mtu.eduacs.orgnih.govresearchgate.net These studies are crucial for understanding the environmental stability and potential functionalization of these materials. mtu.eduacs.orgnih.gov

A key finding is that atomic chlorine strongly interacts with these surfaces via chemisorption, a process involving the formation of a chemical bond and significant charge transfer from the monolayer to the this compound. mtu.edunih.gov This is in contrast to molecular chlorine (Cl₂), which typically undergoes weaker physisorption. mtu.eduresearchgate.net

The strength of this interaction varies depending on the specific monolayer. mtu.eduacs.orgnih.govresearchgate.net For example, atomic chlorine chemisorbs on silicene most strongly, followed by phosphorene, graphene, and finally hexagonal boron nitride (h-BN). mtu.eduacs.orgresearchgate.net This difference in interaction is linked to the structure of the monolayer. On buckled surfaces like silicene and phosphorene, the weaker π-bonds make them more reactive towards chlorine. mtu.eduresearchgate.net In contrast, the planar structures of graphene and h-BN are more stable. mtu.eduresearchgate.net This fundamental understanding is essential for the application of these 2D materials in fields like electronics and sensor technology, where exposure to chlorine may occur. acs.orgnih.gov

Table 3: Theoretical Adsorption Energies and Bond Distances for Atomic Chlorine on 2D Monolayers This table is generated based on information from the text.

Monolayer Adsorption Energy (eV/atom) Bond Distance (Å) Reference
Graphene -1.09 3.0 mtu.edu, acs.org, researchgate.net
Silicene -3.10 2.2 mtu.edu, acs.org, researchgate.net
Phosphorene -1.74 2.1 mtu.edu, acs.org, researchgate.net
h-BN -0.65 2.6 mtu.edu, acs.org, researchgate.net
β-Arsenene - - mdpi.com

Adsorption on Metal Oxide Nanoparticles (e.g., ZnO NPs)

The interaction of chlorine atoms with the surfaces of metal oxide nanoparticles, particularly zinc oxide nanoparticles (ZnO NPs), is a significant area of research in environmental chemistry. This is largely due to the potential of ZnO NPs in the selective adsorption and catalytic degradation of chlorinated environmental contaminants. mdpi.com The unique properties of ZnO NPs, such as their high surface-to-volume ratio and surface reactivity, make them effective sorbents for various chlorine-containing compounds. nih.govresearchgate.net

The adsorption of chlorine onto ZnO surfaces is a complex process influenced by several factors, including the nature of the chlorine species (atomic or molecular), the morphology and surface characteristics of the ZnO nanoparticles, and environmental conditions like temperature.

Research Findings on Chlorine Adsorption Mechanisms:

Dissociative Adsorption: Studies have shown that molecular chlorine (Cl2) can dissociate into chlorine atoms upon adsorption onto the ZnO surface. For instance, on a ZnO(0001) surface, Cl2 dissociation occurs between 200 and 300 K. researchgate.net This process is crucial as the resulting "hot" chlorine atoms are highly reactive. researchgate.netacs.org

Role of Surface Defects: The structural defects on the surface of ZnO crystals, especially oxygen vacancies, play a pivotal role in the adsorption of chlorine. nih.govmdpi.com Chlorine and oxygen compete for the same active sites (oxygen vacancies) on the ZnO surface. nih.govmdpi.com The concentration of these vacancies is higher on the side planes of ZnO crystals, influencing the extent of chlorine adsorption. mdpi.com

Interaction with Zinc Sites: Theoretical and experimental studies suggest that zinc atoms on the ZnO surface are the most favorable sites for chlorine adsorption. researchgate.net For example, in the case of chlormethine, the this compound binds strongly to a pyramidal zinc site on a zinc oxide nanotube (ZnONT) with an adsorption energy of -20.45 kcal/mol and an interaction distance of 2.090 Å. researchgate.net

Formation of Zinc Chloride: The interaction between chlorine and the ZnO surface can lead to the formation of a thin layer of zinc chloride (ZnCl2). acs.orgacs.org This transformation can alter the surface properties and subsequent reactivity of the nanoparticles. acs.org In some instances, particularly during synthesis processes involving chlorine-containing precursors, ZnCl2 can be present on the surface of the ZnO nanoparticles. mdpi.com

Influence of Temperature: Temperature significantly affects the adsorption and reaction of chlorine on ZnO surfaces. Higher temperatures can increase the sublimation of ZnO, revealing new surface vacancies that can be occupied by chlorine. nih.gov This can enhance the sensitivity of ZnO-based sensors for chlorine detection. nih.gov However, at very high temperatures, the desorption of adsorbed species becomes more prominent. scispace.com

Adsorption of Chlorinated Organic Compounds:

Research has also extensively investigated the adsorption of chlorinated organic compounds, such as chlorobenzenes and polychlorinated biphenyls (PCBs), on ZnO NPs. mdpi.com

Effect of Chlorination Degree: For chlorobenzenes, the adsorption affinity onto ZnO NPs generally increases with the number of chlorine atoms on the benzene (B151609) ring. mdpi.com This is attributed to the increased electron density from chlorine atoms, which enhances attractive van der Waals interactions. mdpi.com

Influence of Nanoparticle Concentration: The concentration of ZnO NPs in a solution can impact the adsorption capacity. An increase in nanoparticle concentration can lead to aggregation, which in turn reduces the available surface area for adsorption and decreases the adsorption coefficients of chlorinated compounds. mdpi.com

The table below summarizes key findings from studies on the adsorption of chlorine and chlorinated compounds on ZnO surfaces.

AdsorbateZnO Surface/FormKey FindingsReference
Cl2 ZnO(0001) single crystalDissociates into atomic chlorine between 200-300 K. "Hot" chlorine atoms are highly reactive. researchgate.net
Chlormethine Zinc Oxide Nanotube (ZnONT)Cl atom binds to a pyramidal Zn site with an adsorption energy of -20.45 kcal/mol. researchgate.net
Cl2 ZnO microrods and powderAdsorption is a competitive process with oxygen for surface oxygen vacancies. nih.govmdpi.com
Chlorobenzenes ZnO Nanoparticles (NPs)Adsorption coefficients increase with the number of chlorine atoms. mdpi.com
Cl2 ZnO nanocrystalsRemoval of chlorine atoms from the surface is difficult at low temperatures. researchgate.net

Table 1: Research Findings on Chlorine Adsorption on ZnO

Spectroscopic and Computational Studies of Chlorine Atoms

Spectroscopic Techniques for Characterization

Various spectroscopic methods are employed to detect and monitor chlorine atoms and the transient species they form in reactions. These techniques provide insights into reaction kinetics, mechanisms, and the structure of intermediates.

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the dynamics of chemical reactions by observing the vibrational spectra of reactants, intermediates, and products as a function of time. rsc.orgaip.org This method provides detailed structural information about short-lived species. rsc.org

In the context of chlorine atom chemistry, TRIR has been used to monitor the formation of vibrationally excited products. stfc.ac.uk For example, in studies of hydrogen atom abstraction from hydrocarbons by chlorine atoms, the resulting hydrogen chloride (HCl) product can be detected by its characteristic infrared absorption. rsc.org The time evolution of the HCl absorption provides direct kinetic information about the abstraction reaction. rsc.org Furthermore, TRIR allows for the differentiation between various excited states of reaction intermediates, as demonstrated in studies of complex molecules where different vibrational marker bands can be assigned to "bright" and "dark" excited states. rsc.org The technique is often combined with photolysis methods, such as laser flash photolysis, to initiate the reaction by generating chlorine atoms from a precursor molecule. rsc.org

Key Research Findings from TRIR Studies:

Reaction Dynamics: TRIR has revealed the formation of vibrationally excited products in reactions involving chlorine atoms, offering insights into energy disposal during the reaction. stfc.ac.uk

Kinetic Measurements: The technique has been successfully used to measure the kinetics of this compound abstraction reactions by monitoring the appearance of the HCl product. rsc.org

Intermediate Characterization: Detailed structural information on transient species and different excited states can be obtained, aiding in the elucidation of complex reaction mechanisms. rsc.org

Interactive Data Table: TRIR Studies of this compound Reactions
System StudiedObservationReference
Cl + Propane/IsobutaneHCl product formation and kinetic data rsc.org
Photolysis of CCl4Formation of vibrationally excited products stfc.ac.uk
[Ru(phen)2(dppz)]2+Characterization of "bright" and "dark" excited states rsc.org
OClO in solutionVibrational relaxation dynamics aip.org

UV-Vis absorption spectroscopy is a fundamental technique for studying species that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the study of this compound reactions, this method is particularly useful for detecting and quantifying transient species like the chloroformyl radical (ClCO).

The ClCO radical is an important intermediate in the chlorine-initiated oxidation of carbon monoxide. researchgate.netnih.gov Its UV-Vis absorption spectrum has been characterized, showing distinct absorption bands. researchgate.netresearchgate.net Experimental studies have reported the spectrum of the ClCO radical between 210 and 520 nm. researchgate.netnih.gov These spectral features allow for the monitoring of ClCO concentration over time in kinetic experiments. For instance, the photolysis of oxalyl chloride, (ClCO)₂, produces ClCO radicals, and their subsequent reactions can be followed by observing the changes in the UV-Vis absorption signal. aip.orgosti.gov

Key Research Findings from UV-Vis Absorption Spectroscopy:

Spectral Characterization: The UV-Vis spectrum of the ClCO radical has been recorded, providing a basis for its detection in experimental systems. researchgate.netresearchgate.net

Kinetic Studies: This technique has been instrumental in studying the kinetics of reactions involving the ClCO radical, which is crucial for understanding catalytic cycles in atmospheric chemistry. researchgate.netnih.gov

Photolysis Mechanisms: By monitoring the transient absorptions of species like ClCO, researchers can elucidate the mechanisms of photolysis reactions that produce chlorine atoms and other radicals. aip.org

Interactive Data Table: UV-Vis Spectral Data for ClCO Radical
Spectral RegionWavelength RangeKey ObservationReference
A-band~210-300 nmRecorded spectrum of ClCO researchgate.netresearchgate.net
B-band~300-520 nmRecorded spectrum of ClCO researchgate.netresearchgate.net

Laser flash photolysis (LFP) is a widely used technique to generate reactive species, such as chlorine atoms, on a very short timescale (nanoseconds or faster) and to study their subsequent reactions. aip.orgrsc.org In this method, a short pulse of laser light is used to photolyze a precursor molecule, creating a high concentration of the desired reactive species. rsc.org

For this compound studies, common precursors include molecular chlorine (Cl₂), phosgene (B1210022) (Cl₂CO), or oxalyl chloride ((ClCO)₂). aip.orgaip.orgrsc.org The decay of the chlorine atoms, as they react with other species in the system, is then monitored using a time-resolved detection technique, often resonance fluorescence or absorption spectroscopy. nih.govnasa.govnasa.gov LFP has been employed to determine the rate coefficients for a vast number of this compound reactions over a wide range of temperatures and pressures. rsc.orgnih.govnasa.gov

Key Research Findings from Laser Flash Photolysis Studies:

Rate Coefficient Determination: LFP is a primary method for measuring the rate coefficients of gas-phase reactions of chlorine atoms with numerous organic and inorganic compounds. rsc.orgnih.govnasa.govscielo.org.ar

Temperature and Pressure Dependence: The technique allows for the systematic study of how reaction rates change with temperature and pressure, providing valuable data for atmospheric and combustion models. rsc.orgnih.gov

Mechanistic Insights: By combining LFP with various detection methods, it is possible to identify reaction products and intermediates, thereby elucidating reaction mechanisms. rsc.orgscielo.org.ar

Interactive Data Table: Examples of Reactions Studied by Laser Flash Photolysis
ReactionTemperature Range (K)Measured Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
Cl + CH₄221–375Varies with temperature aip.org
Cl + CH₃S(O)CH₃ (DMSO)270–571k₁a = (4.6 ± 0.4) x 10⁻¹¹ exp[-(472 ± 40)/T] nih.gov
Cl + CH₂ICl206-432k₁ = 4.4 × 10⁻¹¹ exp(195/T) nasa.gov
Cl + Methylamines274–435Pressure-independent rsc.org
Cl + H₂S290-914k₁ = (2.90 ± 0.10) × 10⁻¹¹ exp(2.38 ± 0.11 kJ mol⁻¹/RT) core.ac.uk

Resonance fluorescence (RF) is a highly sensitive and specific method for detecting atoms. nist.gov In this technique, a resonance lamp emits light at a wavelength that is specifically absorbed by the atom of interest, exciting it to a higher electronic state. The subsequent fluorescence emitted as the atom returns to its ground state is then detected, typically by a photomultiplier tube. rsc.org

For this compound detection, the resonance lamp contains a microwave discharge through a gas mixture with a trace amount of Cl₂. rsc.org This produces the necessary vacuum-UV radiation to excite the chlorine atoms. nist.govrsc.org The intensity of the fluorescence signal is directly proportional to the concentration of chlorine atoms, allowing for precise kinetic measurements. nist.govrsc.org The high sensitivity of RF makes it possible to detect very low concentrations of chlorine atoms, down to 3 x 10⁹ atoms cm⁻³. rsc.org This technique is frequently coupled with laser flash photolysis or discharge flow systems to study the kinetics of this compound reactions. aip.orgrsc.orgnasa.govcore.ac.uk

Key Features of Resonance Fluorescence for this compound Detection:

High Sensitivity: Allows for the detection of very low concentrations of chlorine atoms. nist.govrsc.org

High Specificity: The technique is highly selective for the atom being studied. nist.gov

Kinetic Applications: Widely used in conjunction with LFP and discharge flow methods to measure reaction rate coefficients. aip.orgrsc.orgcore.ac.uk

Interactive Data Table: Characteristics of Resonance Fluorescence for Cl Atom Detection
CharacteristicValue/DescriptionReference
Detection Limit~3 x 10⁹ atoms cm⁻³ rsc.org
Monitored TransitionsVacuum-UV transitions of the Cl atom nist.govrsc.org
Common Coupled TechniquesLaser Flash Photolysis, Discharge Flow aip.orgrsc.orgcore.ac.uk

Laser Flash Photolysis

Quantum Chemical and Theoretical Calculations

Theoretical and computational chemistry provides a powerful complement to experimental studies of this compound reactions. These methods can be used to investigate reaction mechanisms, predict thermochemical properties, and calculate reaction rate coefficients from first principles.

Quantum chemical calculations are employed to map out the potential energy surface (PES) of a reaction. This involves determining the geometries and energies of reactants, products, transition states, and any intermediates. nist.govrsc.org Methods such as density functional theory (DFT), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (e.g., CCSD(T)) are commonly used to achieve the necessary accuracy. acs.orgnih.govcopernicus.org

Key Insights from Computational Studies:

Potential Energy Surfaces: Ab initio calculations map the PES, identifying transition states and intermediates that govern the reaction pathway. nist.govmurdoch.edu.au

Reaction Mechanisms: Theoretical studies have elucidated complex reaction mechanisms, such as addition versus abstraction pathways in reactions with unsaturated hydrocarbons. nist.govaip.org

Thermochemistry: Accurate standard enthalpies of formation and reaction enthalpies can be calculated, complementing experimental data. nih.govscielo.org.arrsc.org For example, the standard heat of formation for FS(O₂)OCl was calculated to be -136.5 kcal mol⁻¹ using the G3MP2//B3LYP/6-311+G(3df) model. scielo.org.ar

Rate Constant Calculations: Theoretical frameworks like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory use the information from the calculated PES to compute rate constants. acs.orgnih.govnih.gov Full-dimensional quantum dynamics simulations have provided thermal rate constants for reactions like Cl + CH₄ that are in excellent agreement with experimental results. acs.org

Interactive Data Table: Examples of Computational Studies on this compound Reactions

Density Functional Theory (DFT) Studies of Interactions with Surfaces

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the interaction of chlorine atoms with various material surfaces at the atomic level. These computational studies provide detailed insights into adsorption energies, preferred binding sites, geometric structures, and the electronic effects of chlorine adsorption.

Research on the interaction of chlorine with silver surfaces has been extensive. DFT calculations for the adsorption of a this compound on a perfect Ag(111) surface determined an adsorption energy of -159 kJ/mol. aps.org The energy varies slightly with surface defects, calculated at -136 kJ/mol when adjacent to a silver adatom and -166 kJ/mol next to a surface silver vacancy. aps.org These studies also identified multiple stable Ag-Cl bond lengths of 2.69 Å, 2.47 Å, and 2.33 Å, corresponding to different, yet energetically similar, chlorine overlayer structures. aps.org Further DFT studies on small neutral and charged silver clusters (Agn, n=2–7) found that chlorine adsorption can significantly alter the geometry of the silver clusters and that the most stable configurations are often bridge-site adsorption structures. aip.org

The interaction of chlorine with iron surfaces is critical for understanding corrosion processes. A DFT study on the Fe(100) surface investigated chlorine adsorption at various coverages (from 0.25 to 1 monolayer). researchgate.net The findings indicate that for all coverages, bridge and hollow sites are energetically preferred over top sites. researchgate.net The most favorable configuration was found to be adsorption at a bridge site with a coverage of 0.5 ML, yielding a strong adsorption energy of -4.44 eV. researchgate.net This study also noted that the inclusion of van der Waals (vdW-DF) interactions in the calculations increases the calculated adsorption energies and reduces the equilibrium distances compared to standard DFT functionals. researchgate.net

The adsorption of chlorine on platinum group metals is relevant to catalysis. On the Pt(111) surface, DFT calculations using the Local Density Approximation (LDA) functional identified the hcp hollow site as the preferred adsorption location. researchgate.net A broader study on several late transition metals (including Pt, Co, Ni, Cu, Ru, Rh, Pd, Ag, Ir, Au) used DFT to construct ab initio phase diagrams under conditions relevant to 1,2-dichloroethane (B1671644) hydrodechlorination. rsc.org These diagrams predicted a stable chlorine coverage of approximately 1/3 of a monolayer on most of these metals, with the notable exceptions of gold (Au) and silver (Ag), which were predicted to remain clean under the studied conditions. rsc.org The presence of adsorbed chlorine was found to significantly destabilize the adsorption of reaction intermediates, highlighting the importance of including spectator chlorine atoms in catalytic models. rsc.org

Table 1: DFT Calculated Adsorption Properties of Chlorine Atoms on Various Surfaces

SurfacePreferred Adsorption SiteAdsorption EnergyCalculated Bond LengthSource
Ag(111) (perfect)Hollow (fcc/hcp)-159 kJ/mol2.33, 2.47, 2.69 Å aps.org
Ag(111) (next to vacancy)Not Specified-166 kJ/molNot Specified aps.org
Ag(111) (next to adatom)Not Specified-136 kJ/molNot Specified aps.org
Fe(100) (0.5 ML coverage)Bridge-4.44 eVNot Specified researchgate.net
Pt(111)Hcp HollowNot SpecifiedNot Specified researchgate.net
Late Transition Metals (most)Not SpecifiedNot SpecifiedNot Specified rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are instrumental in studying the time-evolved behavior of chlorine atoms, particularly in complex processes like plasma etching and liquid-phase interactions. These simulations provide a dynamic picture of atomic and molecular motions by solving Newton's equations of motion.

A significant area of application for MD simulations is in the semiconductor industry, specifically for understanding the etching of silicon by chlorine. Classical MD simulations using a reactive empirical bond order (REBO) potential were employed to study this process. It was discovered that the original force field significantly overestimated the probability of silicon etching by thermal chlorine atoms, predicting a reaction probability of 0.005, which is 50 times larger than the experimental value. aip.org A modified force field was developed that corrected this discrepancy by an order of magnitude, leading to much better agreement with experimental data for spontaneous etching and ion-enhanced etching yields. aip.org These simulations are crucial for optimizing processes like atomic layer etching (ALE). Further MD simulations investigated the impact of Cl2+ ions on chlorinated silicon surfaces at various incident energies (20, 50, and 100 eV) and angles, providing data on Cl2 dissociation probabilities and the scattering dynamics of the resulting Cl atom fragments. capes.gov.br

Ab initio molecular dynamics, which calculates forces from electronic structure theory on the fly, has also been used to gain deeper insight into the initial stages of silicon chlorination. researchgate.net In these simulations, chlorine atoms were sequentially exposed to a silicon surface. The first six chlorine atoms were observed to bond with silicon atoms, but subsequent chlorine atoms either reflected from the surface or bonded with already adsorbed chlorine atoms, demonstrating the self-limiting nature of the initial modification step. researchgate.net

MD simulations have also been applied to condensed phases. To study liquid chlorine, simulations were performed using a pair potential composed of two Lennard-Jones centers (2LJC) combined with a point quadrupole moment. tandfonline.com The inclusion of the quadrupolar interaction was found to distinctly improve the calculation of thermodynamic properties along the coexistence line and provided better, though not perfect, agreement with the experimental structure factor near the triple point. tandfonline.com

Table 2: Summary of Molecular Dynamics Simulation Studies of Chlorine Atoms

SystemSimulation TypeKey ParametersPrimary FindingSource
Cl atoms on Si(100)Classical MD (REBO)Thermal Cl atomsModified force field corrects overestimation of etch probability, improving agreement with experiments. aip.org
Cl2+ on chlorinated SiClassical MDIon energies: 20, 50, 100 eVDetermined Cl2 dissociation probabilities and scattering angles of Cl fragments as a function of ion energy and angle. capes.gov.br
Cl atoms on Si slabAb Initio MDSequential exposure of Cl atomsDemonstrated self-limiting adsorption on the silicon surface. researchgate.net
Liquid ChlorineClassical MD (2LJC+Q)Lennard-Jones potential with point quadrupoleInclusion of quadrupole moment improves calculation of thermodynamic properties. tandfonline.com

Ab Initio Calculations for Electronic Structure and Spectra

Ab initio ("from the beginning") calculations are fundamental quantum chemistry methods used to solve the electronic Schrödinger equation without empirical parameters, providing highly accurate information about the electronic structure and spectroscopic properties of atoms and molecules.

These methods have been applied to understand the structure and energetics of clusters involving chlorine. For instance, the structures, energetics, and photoelectron spectral properties of Cl-···(CO2)n clusters (for n = 1–8) were investigated using Møller–Plesset second-order perturbation theory (MP2). acs.org This rigorous approach, which combined MP2 with ab initio molecular dynamics, was used to locate the most stable structures on the complex potential energy surface. acs.org

Ab initio calculations are also crucial for interpreting and assigning complex experimental spectra. In a study of boron monochloride (BCl), extensive ab initio calculations were performed to guide the assignment of new electronic states observed via resonance-enhanced multiphoton ionization (REMPI) spectroscopy. nist.gov The calculations supported the assignment of the F 1Σ+ (3sσ) state and suggested a tentative assignment for the b 3Σ+ (3pσ) state, helping to reconcile spectroscopic and mass spectrometric data. nist.gov Similarly, the structures of the CCl3 radical and cation were studied using ab initio methods. researchgate.net The calculations optimized the geometry of the CCl3+ cation to a D3h structure with a C-Cl bond length of 1.6437 Å, while the ground state of the CCl3 radical was found to have C3v symmetry with a C-Cl bond length of 1.7142 Å. researchgate.net

The X-ray emission spectra (XES) of chlorine-containing molecules have also been analyzed using ab initio techniques. A study on the CH3Cl molecule calculated the energies and absolute transition rates for processes associated with K, L1, and L2,3 chlorine core-shell ionizations. aip.org The calculations showed that for the Kβ spectrum, including electronic relaxation effects was essential to achieve good agreement with experimental results, and that a simple one-center model was adequate for the Kα spectrum. aip.org The correctness of ab initio calculations of the electron distribution in chlorine-containing molecules can be controlled by comparing calculated 35Cl nuclear quadrupole resonance (NQR) frequencies with experimental data. arkat-usa.org

Table 3: Selected Ab Initio Calculation Results for Chlorine-Containing Species

SpeciesMethodBasis SetCalculated PropertyValueSource
Cl-···(CO2)nMP2aug-cc-pvtzStructures and EnergeticsMost stable structures determined for n=1-8 acs.org
11B35ClEE-EOM-CCSDNot SpecifiedElectronic State Origin (F 1Σ+)55994 cm-1 nist.gov
11B35ClEE-EOM-CCSDNot SpecifiedElectronic State Origin (b 3Σ+)56864 cm-1 nist.gov
CCl3+Ab Initio6-31GC-Cl Bond Length1.6437 Å researchgate.net
CCl3 RadicalAb Initio6-31GC-Cl Bond Length1.7142 Å researchgate.net
CH3ClAb Initio (RHF)Not SpecifiedX-ray Emission SpectraEnergies and transition rates calculated aip.org

Chlorine Atom in Interstellar Chemistry

Presence and Abundance of Chlorine-Bearing Species

Chlorine, though a minor constituent in the cosmos, plays a significant role in the chemistry of the interstellar medium (ISM). arxiv.org It exists in two stable isotopes, ³⁵Cl and ³⁷Cl, with a solar abundance relative to hydrogen of approximately 3.2 x 10⁻⁷. oup.com In the ISM, chlorine is predominantly found in the form of its hydrides, such as hydrogen chloride (HCl), chloronium (H₂Cl⁺), and the HCl⁺ ion. oup.com Additionally, metal halides containing chlorine, like sodium chloride (NaCl), aluminum chloride (AlCl), and potassium chloride (KCl), have been identified, particularly in the vicinity of the late-type carbon star IRC+10216. oup.com More complex species like methyl chloride (CH₃Cl) have also been detected in environments such as the young stellar object IRAS 16293-2422 and the coma of comet 67P/Churyumov–Gerasimenko, hinting at a more extensive chlorine chemistry than previously thought. aanda.org

The abundance of these chlorine-bearing species varies significantly depending on the environment. In dense molecular clouds, HCl is predicted to be the most abundant chlorine-containing molecule. aanda.org However, observations have shown that the fractional abundance of HCl can be an order of magnitude lower than theoretical estimates, suggesting depletion onto dust grains or destruction through gas-phase reactions. nasa.gov For instance, in the Orion Molecular Cloud 1 (OMC-1), the fractional abundance of HCl relative to H₂ is estimated to be between (0.5-5.0) x 10⁻⁸. nasa.gov In the envelope of the star IRC+10216, the HCl abundance is about 1.1 x 10⁻⁷ relative to H₂, which accounts for only a fraction of the solar chlorine abundance, again pointing to depletion or the presence of atomic chlorine. oup.com

The chloronium ion (H₂Cl⁺) has been detected in various interstellar environments, with observed column densities often exceeding 10¹³ cm⁻², which is significantly higher than predicted by some models. aanda.orgcaltech.edu The ratio of HCl to H₂Cl⁺ column densities is observed to be in the range of 1 to 10, which aligns with predictions for diffuse and dense photon-dominated regions (PDRs). caltech.eduresearchgate.netaanda.org The HCl⁺ ion has also been detected in diffuse clouds, further confirming the active role of chlorine hydrides in interstellar chemistry. aanda.orgfrontiersin.org

SpeciesObserved Location(s)Abundance/Column DensityReference(s)
HCl OMC-1f(HCl/H₂) ≈ (0.5-5.0) x 10⁻⁸ nasa.gov
IRC+102161.1 x 10⁻⁷ relative to H₂ oup.com
L1157-B13-6 x 10⁻⁹ relative to H₂ oup.com
CRL 21361-2 x 10⁻⁷ relative to H₂ oup.com
W3AN(H³⁵Cl) a few times 10¹⁴ cm⁻² aanda.org
H₂Cl⁺ NGC 6334I, Sgr B2(S)> 10¹³ cm⁻² aanda.orgcaltech.edu
HCl/H₂Cl⁺ Ratio NGC 6334I, Sgr B2(S)~1-10 caltech.eduresearchgate.netaanda.org
CH₃Cl IRAS 16293-2422, Comet 67P- aanda.org
NaCl, AlCl, KCl IRC+10216- oup.com

Formation and Destruction Pathways of HCl and H₂Cl⁺

The chemistry leading to the formation of hydrogen chloride (HCl) and the chloronium ion (H₂Cl⁺) is initiated by the ionization of atomic chlorine. aanda.org Due to its ionization potential being lower than that of hydrogen, chlorine is readily ionized by ultraviolet (UV) photons in diffuse clouds and at the edges of PDRs, forming Cl⁺. aanda.org

Formation Pathways:

The primary formation route for chlorine hydrides begins with the reaction of the chlorine ion (Cl⁺) with molecular hydrogen (H₂), which is exothermic: oup.comaanda.org

Cl⁺ + H₂ → HCl⁺ + H oup.comaanda.orgoup.com

The resulting HCl⁺ ion can then react further with H₂ to produce the chloronium ion, H₂Cl⁺: oup.comaanda.orgoup.com

HCl⁺ + H₂ → H₂Cl⁺ + H oup.comaanda.orgoup.com

In the deep, shielded interiors of dense clouds where the UV field is attenuated, an alternative pathway for HCl⁺ formation involves the reaction of neutral chlorine atoms with the trihydrogen cation (H₃⁺): oup.comaanda.org

Cl + H₃⁺ → HCl⁺ + H₂ or H₂Cl⁺ + H oup.com

Once formed, H₂Cl⁺ can lead to the production of HCl through several processes. One significant pathway is dissociative recombination with an electron: oup.com

H₂Cl⁺ + e⁻ → HCl + H or Cl + 2H oup.comoup.com

Another important route to HCl in dense regions is through proton transfer from H₂Cl⁺ to neutral species like carbon monoxide (CO): oup.com

H₂Cl⁺ + CO → HCl + HCO⁺ oup.com

Destruction Pathways:

Hydrogen chloride (HCl) is primarily destroyed by photodissociation and photoionization in regions exposed to UV radiation. aanda.org It can also be destroyed through reactions with certain ions, such as C⁺ and H₃⁺. aanda.orgnasa.gov

The chloronium ion (H₂Cl⁺) does not react with H₂. aanda.org Its main destruction pathways are dissociative recombination with electrons and proton transfer to other neutral species, both of which can lead to the formation of HCl. aanda.org Recent studies suggest that the rate of dissociative recombination for H₂Cl⁺ may have been overestimated in earlier models, which could explain the higher-than-predicted observed abundances of this ion. researchgate.netarxiv.orgarxiv.org

ReactionTypeEnvironmentReference(s)
Cl⁺ + H₂ → HCl⁺ + H FormationDiffuse clouds, PDRs oup.comaanda.orgoup.com
HCl⁺ + H₂ → H₂Cl⁺ + H FormationDiffuse clouds, PDRs oup.comaanda.orgoup.com
Cl + H₃⁺ → HCl⁺ + H₂ FormationDense clouds oup.com
H₂Cl⁺ + e⁻ → HCl + H Formation (of HCl) / Destruction (of H₂Cl⁺)General oup.comoup.com
H₂Cl⁺ + CO → HCl + HCO⁺ Formation (of HCl) / Destruction (of H₂Cl⁺)Dense clouds oup.com
HCl + hν → Cl + H DestructionUV-exposed regions aanda.org
HCl + C⁺ → CCl⁺ + H DestructionGeneral aanda.orgnasa.gov
HCl + H₃⁺ → H₂Cl⁺ + H₂ DestructionDense clouds aanda.orgarxiv.org

Chemical Evolution in Diffuse and Dense Interstellar Clouds

The chemical state of chlorine varies significantly between diffuse and dense interstellar clouds, primarily due to differences in the prevailing physical conditions such as density, temperature, and the strength of the interstellar radiation field (ISRF). oup.com

Diffuse Clouds:

In diffuse interstellar clouds, the chemistry of chlorine is relatively straightforward. oup.com Due to the unattenuated ISRF, chlorine is predominantly in its ionized form, Cl⁺, because its ionization potential is lower than that of hydrogen. oup.comaanda.org This Cl⁺ readily reacts with the abundant H₂ to initiate the formation of chlorine hydrides. oup.comaanda.org The reaction sequence leads to the formation of HCl⁺ and subsequently H₂Cl⁺. aanda.org In these environments, HCl⁺ is considered an excellent tracer of the diffuse gas component. aanda.org Observations suggest that H₂Cl⁺ abundance is enhanced in the more diffuse, atomic-rich components of the interstellar medium. chalmers.se While models have been developed, they have sometimes underpredicted the observed abundances of H₂Cl⁺ in diffuse clouds. arxiv.org

Dense Clouds:

The chemistry of chlorine in dense molecular clouds is more intricate. oup.comresearchgate.net The evolution of chlorine species is strongly dependent on the visual extinction (Aᵥ), which measures the amount of dust and gas obscuring starlight. oup.com

Cloud Surface (Aᵥ ≳ 1): At the surface of dense clouds, which are exposed to the ISRF, chlorine is mostly ionized (Cl⁺), similar to diffuse clouds. oup.com Here, the reaction of Cl⁺ with H₂ is the dominant process. oup.com

Intermediate Depths: Deeper into the cloud, as the ISRF is attenuated, electrons can effectively dissociate HCl⁺ before it has a chance to react with H₂ to form H₂Cl⁺. oup.com Consequently, neutral atomic chlorine (Cl) becomes the dominant form of chlorine in this region. oup.com

Deep Interiors (Aᵥ ≳ 4): In the cold, dark interiors of dense clouds, the electron abundance is very low. oup.com Here, reactions between neutral Cl and H₃⁺ become the primary channel for forming HCl⁺ and H₂Cl⁺. oup.com With fewer free electrons to cause dissociation, H₂Cl⁺ can survive longer and participate in proton transfer reactions with species like CO, leading to the formation of HCl. oup.com In these shielded regions, HCl is protected from photodissociation and is expected to be the most abundant chlorine-bearing molecule, locking up a significant fraction of the gas-phase chlorine. oup.comoup.com Theoretical models predict that HCl should account for about 10-30% of the gas-phase chlorine abundance in these deep interiors. oup.comoup.com However, observational studies have indicated a significant depletion of gas-phase chlorine in dense clouds, by factors of over 100, likely due to freeze-out onto dust grains. aanda.org

Isotopic Ratios of Chlorine Isotopes (e.g., ³⁵Cl/³⁷Cl)

The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, are produced through different nucleosynthetic processes in stars. aanda.org Their relative abundance, the ³⁵Cl/³⁷Cl ratio, can therefore provide insights into the chemical evolution of the Galaxy. aanda.org

The solar system has a ³⁵Cl/³⁷Cl ratio of approximately 3.1. aanda.org Measurements in various interstellar environments have revealed a range of values.

Galactic Sources: In a variety of Galactic sources, including molecular clouds and star-forming regions, the measured ³⁵Cl/³⁷Cl ratio varies, with most values falling around 2.5, though with uncertainties that often make them consistent with the solar system value. aanda.org For example, observations of H³⁵Cl and H³⁷Cl towards the massive star-forming region W3 A yielded a ratio of approximately 2.1 ± 0.5, which is slightly lower than the solar value but still compatible within the uncertainties. aanda.orgarxiv.org

Extragalactic Sources: The ³⁵Cl/³⁷Cl ratio has also been measured in extragalactic sources. In the z = 0.89 absorber in front of the blazar PKS 1830−211, a ratio of 3.1 (+0.3, -0.2) was determined from observations of H₂³⁵Cl⁺ and H₂³⁷Cl⁺, a value remarkably similar to that of our solar system. chalmers.seresearchgate.net

Stellar Envelopes: In the circumstellar envelope of the carbon-rich star IRC+10216, the ratio was found to be consistent with the terrestrial value. researchgate.net However, in CRL 2688, observations of NaCl suggest a ³⁵Cl/³⁷Cl ratio of 2.1 ± 0.8, which may indicate enhancement of ³⁷Cl by the s-process. researchgate.net

The nucleosynthesis of chlorine isotopes is complex. Low-metallicity core-collapse supernovae are thought to produce a ³⁵Cl/³⁷Cl ratio of about 3, similar to the solar system. aanda.org In contrast, higher-metallicity core-collapse supernovae may produce lower ratios. aanda.org Generally, it appears that the yield of ³⁷Cl increases (leading to a lower ³⁵Cl/³⁷Cl ratio) with the increasing mass of the star in which the isotopes are formed. researchgate.net The lower ratio observed in the vicinity of the protostar IRAS 16293B has been suggested to be a result of explosive nucleosynthesis from a nearby supernova event. almaobservatory.org

Object/EnvironmentObserved Species³⁵Cl/³⁷Cl RatioReference(s)
Solar System-~3.1 aanda.org
W3 A (Massive Star-Forming Region)HCl~2.1 ± 0.5 aanda.orgarxiv.org
PKS 1830−211 (z=0.89 absorber)H₂Cl⁺3.1 (+0.3, -0.2) chalmers.seresearchgate.net
CRL 2688 (Circumstellar Envelope)NaCl2.1 ± 0.8 researchgate.net
IRAS 16293B (Protostar)CH₃Cl2.1 ± 0.2 almaobservatory.org
Galactic Sources (General)Various~2.5 (variable) aanda.org

Biological and Medicinal Contexts of Chlorine Atom Incorporation

Enzymatic Halogenation

Nature has evolved a sophisticated enzymatic toolkit for the specific incorporation of halogen atoms into organic molecules. These enzymes, known as halogenases, are responsible for the biosynthesis of a vast array of halogenated natural products. researchgate.net They exhibit remarkable efficiency and selectivity, often performing reactions that are challenging to replicate through traditional synthetic chemistry. researchgate.net Halogenases can be broadly categorized and are involved in various stages of biosynthetic pathways, from the modification of basic building blocks to the final tailoring of complex molecules. researchgate.net

Flavin-dependent halogenases (FDHs) represent a significant class of enzymes that catalyze the regioselective halogenation of substrates, playing a central role in the production of halogenated secondary metabolites. nih.gov These enzymes are crucial in the biosynthesis of compounds with diverse biological activities, such as the antibiotic chloramphenicol (B1208) and the antitumor agent rebeccamycin. nih.gov

The catalytic mechanism of FDHs is dependent on a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor. wikipedia.org The process begins with the reaction of FADH₂ with molecular oxygen and a halide ion (like chloride) to generate a highly reactive hypohalous acid (e.g., hypochlorous acid, HOCl). nih.govwikipedia.org This reactive intermediate is not released into the solvent; instead, it is believed to travel through a tunnel, approximately 10 Å long, from the flavin-binding site to the substrate-binding site. nih.govchemrxiv.org

At the substrate-binding site, the halogenating agent reacts with the target molecule. nih.gov Tryptophan halogenases are a well-studied subgroup of FDHs that demonstrate exquisite regioselectivity, capable of chlorinating the tryptophan ring at the 5, 6, or 7-position depending on the specific enzyme. chemrxiv.org The precise mechanism for this selectivity is a subject of ongoing research. One prominent theory suggests that a conserved lysine (B10760008) residue (Lys79) at the end of the tunnel intercepts the hypohalous acid to form a more stable, long-lived chloramine (B81541) intermediate. wikipedia.orgresearchgate.net This chloramine, while a weaker halogenating agent, is far more selective, and its positioning within the active site dictates the position of chlorination on the substrate. wikipedia.org An alternative or complementary mechanism proposes that a conserved glutamate (B1630785) residue helps to polarize the halogenating species, increasing its electrophilicity and guiding the reaction. wikipedia.org This allosteric coupling between the cofactor and substrate binding sites allows the enzyme to fine-tune the reaction based on the availability of both the halide and the substrate. nih.gov

Enzyme ClassCofactorMechanism SummaryExample Substrate
Flavin-Dependent Halogenases (FDHs) FADH₂FADH₂ reacts with O₂ and Cl⁻ to form HOCl, which travels through an internal tunnel to the active site for regioselective electrophilic chlorination. nih.govwikipedia.orgTryptophan

L-lysine 4-chlorinase (BesD) is an example of a non-heme iron-dependent halogenase that catalyzes the specific chlorination of L-lysine at the C4 position, yielding 4-chloro-L-lysine. ontosight.aiuniprot.org This enzymatic activity is a key step in the biosynthesis of certain antibiotics, such as L-propargylglycine and L-beta-ethynylserine, produced by Streptantibioticus cattleyicolor. uniprot.org The product, 4-chloro-L-lysine, serves as an essential intermediate for further biosynthetic transformations. ontosight.ai

The mechanism of L-lysine 4-chlorinase is complex, requiring four substrates to function: the prime substrate (L-lysine), a chloride ion, 2-oxoglutarate (2OG), and molecular oxygen. researchgate.netnih.gov These substrates must bind to activate the enzyme's ferrous iron (Fe(II)) cofactor. researchgate.netnih.gov The binding process shows strong heterotropic cooperativity, meaning the binding of one substrate enhances the binding of others. researchgate.netnih.gov Specifically, the coordination of the chloride ion to the iron cofactor and the binding of L-lysine nearby are mutually reinforcing. researchgate.net

Once the substrates are bound, the Fe(II) center is activated to react with O₂. This initiates the conversion of the iron center to a highly reactive cis-halo-oxo-iron(IV) (haloferryl) complex. researchgate.netnih.gov This powerful oxidizing species then abstracts a hydrogen atom from the C4 position of the non-coordinating L-lysine substrate. researchgate.netnih.gov This hydrogen abstraction is followed by a radical rebound mechanism, where the chlorine atom is transferred from the iron center to the carbon radical on the lysine, completing the chlorination. researchgate.net The positioning of the substrate relative to the haloferryl complex is crucial for ensuring that chlorination occurs in preference to hydroxylation. nih.gov

The biosynthesis of chlorinated natural products is a widespread phenomenon in microorganisms, leading to a vast diversity of bioactive compounds. researchgate.net Halogenases are the key catalysts in these pathways, and they can act at various stages, either modifying simple precursors or tailoring complex, late-stage intermediates. researchgate.net

One fascinating strategy employed by nature is "cryptic halogenation." In these pathways, a this compound is transiently incorporated into a biosynthetic intermediate to activate it for a subsequent, often difficult, chemical transformation. nih.govrsc.org After the reaction is complete, the this compound is eliminated and is not present in the final natural product. rsc.org This strategy is used to facilitate reactions like cyclopropanation, terminal alkyne formation, and C-C rearrangements. rsc.org For example, in the biosynthesis of the phytotoxin coronatine (B1215496) and the antimicrobial agent kutzneride, a this compound is installed on an amino acid precursor to activate it for intramolecular cyclization, forming a cyclopropane (B1198618) ring. nih.govrsc.org

The biosynthesis of chlorosphaerolactylates in cyanobacteria provides another example of complex halogenation. nih.govacs.org The pathway begins with the activation of dodecanoic acid, which is then chlorinated by specific halogenases at unactivated carbon centers. nih.govacs.org This halogenated fatty acyl moiety is then further processed to create the final lactylate structure. nih.govacs.org These examples highlight the versatility of enzymatic chlorination in generating molecular diversity and enabling the construction of unique chemical scaffolds. researchgate.netrsc.org

L-Lysine 4-Chlorinase Activity and Mechanism

Influence of Chlorine Atoms on Biological Activity

The introduction of a this compound into a molecule is a common strategy in medicinal chemistry and agrochemical design to modulate its biological properties. eurochlor.orgresearchgate.net While not a universal rule, chlorination can profoundly affect a compound's physicochemical characteristics, leading to improved efficacy and pharmacokinetic profiles. researchgate.netresearchgate.net

One of the most significant effects of introducing a this compound into an organic molecule is the increase in its lipophilicity (fat-solubility). researchgate.netnih.gov This change can lead to a greater partitioning of the chlorinated compound into the lipophilic environments of cell membranes or the hydrophobic pockets of proteins. researchgate.netnih.gov While increased lipophilicity does not automatically translate to higher biological activity, it can increase the local concentration of the compound near its biological target. nih.gov

Beyond simple lipophilicity, the this compound can directly influence how a molecule binds to its target biomolecule. researchgate.net The properties of the carbon-chlorine (C-Cl) bond can create steric and/or electronic effects that alter the interaction with amino acid residues in the binding pocket of a protein. nih.gov This can lead to tighter (or looser) binding, which in turn can increase or decrease the compound's biological effect. nih.gov In some instances, chlorine atoms can participate in specific, favorable non-covalent interactions known as halogen bonds. This type of interaction, where the this compound acts as an electrophilic region that interacts with a nucleophilic partner (like an oxygen or nitrogen atom on the protein), can significantly contribute to increased binding affinity and potency. researchgate.net

The strategic placement of chlorine atoms is a well-established and powerful tool in the development of both pharmaceuticals and crop-protection agents. eurochlor.orgresearchgate.net Over a quarter of all FDA-approved drugs contain a this compound, highlighting its importance in drug design. nih.gov Similarly, chlorine chemistry is integral to the agricultural industry; 50% of top-selling crop protection products contain chlorine on the molecule, and another 39% rely on chlorine-based chemistry for their manufacture. americanchemistry.com

In pharmaceuticals, the incorporation of chlorine can lead to a multitude of benefits, including enhanced potency, greater selectivity for the intended target, and improved ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net By blocking sites susceptible to metabolic degradation, chlorination can increase a drug's stability and prolong its duration of action in the body. researchgate.netresearchgate.net

In the context of crop protection, chlorine is a key component in many of the most effective herbicides, insecticides, and fungicides. eurochlor.orgamericanchemistry.com The presence of chlorine can be crucial for the compound's ability to interact with its target in the pest or weed, leading to improved efficacy. eurochlor.org The economic benefits of using chlorine chemistry in this sector are substantial, contributing to higher crop yields and more affordable food production. americanchemistry.com

However, it is crucial to note that the effect of chlorination is not always positive. In some cases, adding a this compound can diminish or completely abolish biological activity. eurochlor.orgresearchgate.net Therefore, the this compound acts as a modulator, and its influence on the activity of a potential drug or agrochemical must be determined empirically through rigorous biological testing. eurochlor.orgresearchgate.net

Application AreaRole of this compoundExample Effect
Pharmaceuticals Modulates physicochemical properties.Enhances potency, selectivity, and metabolic stability. researchgate.net
Crop Protection Integral component for efficacy.Improves activity of herbicides, insecticides, and fungicides. eurochlor.orgamericanchemistry.com

Role in Antimicrobial and Antifungal Properties

The presence of chlorine atoms in a compound's structure is crucial for its biological activity, including its effectiveness against microbes and fungi. researchgate.net The introduction of chlorine can significantly enhance the antimicrobial and antifungal properties of various chemical scaffolds.

For instance, in the case of chalcones, the strategic placement of chlorine atoms has been shown to boost their antimicrobial efficacy. A study demonstrated that incorporating chlorine atoms at the 3 and 5 positions of the ketonic aromatic ring in certain chalcones enhanced their activity against Bacillus subtilis and Penicillium chrysogenum. This enhancement is attributed to the +R (resonance) effect of the chlorine atoms, which increases the electron density at the C2 carbon, leading to stronger antimicrobial action. Specifically, 3′-bromo-5′-chloro-2′-hydroxychalcone exhibited high antimicrobial activity, inhibiting the growth of Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com

Similarly, the fungicidal activity of benzylalcohol is dramatically improved by increasing the number of chlorine atoms on the molecule. researchgate.net The presence of chlorine is also essential for the biological activity of several natural product antibiotics, including clindamycin, vancomycin, chloramphenicol, and griseofulvin. researchgate.net

In some instances, the antimicrobial properties of a compound only become significant upon chlorination. For example, while imidazole (B134444) itself has some antibacterial properties, its complexation with transition metals after chlorination at the 4,5-positions does not significantly improve this activity. researchgate.net However, certain chlorinated imidazole complexes have demonstrated potent antifungal activities. researchgate.net

It is important to note that the effect of chlorination can be specific to the microbial species. For example, while some chlorinated chalcones showed decreased activity against Escherichia coli and Staphylococcus aureus, they exhibited high antibacterial activity against B. subtilis.

The mechanism behind the antimicrobial action of chlorine-containing compounds often involves the disruption of essential cellular processes. For example, sodium hypochlorite (B82951) (NaOCl), a well-known antimicrobial agent, acts as an oxidizing agent, leading to the disruption and cleavage of chemical bonds in proteins and carbohydrates. nih.gov

Table 1: Antimicrobial Activity of Selected Chlorinated Compounds

Compound/ClassTarget Organism(s)Key FindingsReference(s)
Chalcones with chlorine at 3, 5 positionsBacillus subtilis, Penicillium chrysogenumEnhanced antimicrobial activity due to increased electron density.
3′-bromo-5′-chloro-2′-hydroxychalconeE. faecalis, S. aureus, E. coli, C. albicansHigh antimicrobial activity, almost inhibiting growth of all tested microorganisms. mdpi.com
Chlorinated BenzylalcoholFungiFungicidal activity improved by a factor of one hundred with three chlorine atoms compared to zero or one. researchgate.net
Sodium Hypochlorite (NaOCl)Broad spectrumActs as an oxidizing agent, disrupting proteins and carbohydrates. nih.gov

Interaction with Enzymes (e.g., Urease)

The this compound plays a pivotal role in the interaction of various inhibitor molecules with enzymes, a key mechanism in drug design and development. A prominent example of this is the inhibition of the enzyme urease. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of diseases caused by urease-producing bacteria and for agricultural applications. nih.gov

Research has shown that the presence and position of chlorine atoms on an inhibitor molecule can significantly influence its binding affinity and inhibitory potency against urease. For instance, in a series of phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, the 2,5-dichloro substituted compound, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one, was identified as the most active urease inhibitor, with an IC₅₀ value of 16.13 ± 2.45 μM. mdpi.com Molecular docking studies revealed that the chlorine atoms at the 2′ and 5′ positions of the phenyl ring form crucial interactions with active-site residues of the urease enzyme, including a conventional hydrogen bond with CYS321. mdpi.com

Similarly, studies on amide herbicides have demonstrated that their inhibitory effect on urease activity is mediated by functional groups, including the this compound. oup.comnih.gov The position of the this compound, along with other structural features, affects the surface charge distribution of the molecule, which in turn influences its interaction with the enzyme. oup.comnih.gov Hydrogen bonds involving the this compound are commonly observed in the binding of these herbicides to urease. oup.com

In other classes of compounds, such as (thio)barbituric phenoxy-N-phenylacetamide derivatives, the presence of a 2,3-dichloro moiety on the terminal phenyl ring resulted in the most potent urease inhibitor in the series. acs.org Furthermore, in a study of N-acyl thioureas, compounds bearing a this compound on the phenyl ring were identified as the most active inhibitors. nih.gov

The data consistently suggests that the electron-withdrawing nature and the ability of the this compound to form specific interactions like hydrogen bonds are critical for the potent inhibition of urease.

Table 2: Urease Inhibitory Activity of Selected Chlorinated Compounds

CompoundIC₅₀ (µM)Key Structural FeatureReference(s)
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one 4h16.13 ± 2.452,5-dichloro substitution on the phenyl ring. mdpi.com
1-phenyl- 3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one 4s18.75 ± 0.852-chloro substitution on the phenyl ring. mdpi.com
Barbiturate-based derivative 3a0.69 - 2.47 (range for series)2,3-dichloro moiety on the terminal phenyl ring. acs.org
N-acyl thiourea (B124793) with chlorine~0.01 - 0.09 (range for series)This compound on the phenyl ring. nih.gov

Halogen-π Dispersion Interactions in Biological Systems

A significant, non-covalent interaction involving chlorine atoms in biological contexts is the halogen-π dispersion interaction. nih.govacs.org This interaction occurs between a halogen atom (in this case, chlorine) and a π-system, such as an aromatic ring found in amino acid sidechains or nucleobases. nih.govmdpi.com The primary driving force behind this interaction is the electrostatic attraction between a region of positive electrostatic potential on the halogen atom, known as the σ-hole, and the electron-rich π cloud of the aromatic system. mdpi.commdpi.com Dispersion forces also contribute significantly to the stability of these interactions. mdpi.compnas.org

A notable example of a biologically relevant halogen-π interaction involving chlorine is observed in the binding of the cytotoxin chlorolissoclimide (B125411) (CL) to the eukaryotic ribosome. nih.govacs.org X-ray co-crystallography studies revealed that the this compound of CL engages in a novel halogen-π dispersion interaction with a nucleobase in the E-site of the ribosome. nih.govacs.org This interaction was found to be crucial for the compound's potency, as analogues retained their activity even when a conformational change from a chair to a twist-boat form was required to maintain this specific halogen-π contact. nih.govacs.org The distance of this interaction was measured to be a close 3.2 Å. nih.gov

The strength of R–Cl···π interactions can vary, with binding energies ranging from -2.01 to -3.60 kcal/mol in model systems derived from protein-ligand complexes. mdpi.com Symmetry adapted perturbation theory (SAPT) analysis indicates that dispersion is the largest stabilizing component, typically accounting for 50% to 80% of the attraction. mdpi.com

These interactions are not limited to protein-ligand binding. Halogen bonds, including those involving chlorine, are also observed as potentially stabilizing inter- and intramolecular interactions in the folding of proteins and nucleic acids. pnas.org The geometry of these interactions can vary, with the C-X···O angle often being around 165°, indicating a strong directional preference. pnas.org However, the complex environment within biomolecules can lead to deviations from this ideal geometry. pnas.org The interaction can occur with the lone pair electrons of oxygen atoms or with the delocalized π-electrons of peptide bonds or carboxylate groups. pnas.org

The understanding and utilization of halogen-π interactions, including those with chlorine, offer a valuable tool for the rational design of new drugs and materials in nanotechnology. pnas.org

Industrial and Technological Applications of Chlorine Atom Chemistry

Semiconductor Processing (e.g., Dry Etching, Wafer Cleaning, Passivation)

The manufacturing of integrated circuits and other semiconductor devices is a highly precise process that relies on chlorine chemistry at several critical stages. americanchemistry.com Chlorine's utility stems from its ability to react with silicon and other semiconductor materials to form volatile chlorides, enabling controlled material removal and surface preparation. aip.orgumich.edu

Dry Etching Dry etching, specifically plasma etching, is a fundamental technique for patterning semiconductor wafers with microscopic precision. aip.org Chlorine-based plasmas are extensively used, particularly for etching silicon and III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Phosphide (InP). aip.orgumich.edu In this process, radio frequency (RF) discharges are used to generate reactive chlorine atoms from precursor gases such as pure Chlorine (Cl₂), Boron Trichloride (BCl₃), or Carbon Tetrachloride (CCl₄). umich.eduosti.gov These chlorine atoms are the primary etchant species. umich.edu

The etching mechanism involves the adsorption of chlorine atoms onto the semiconductor surface, followed by a chemical reaction to form volatile products (e.g., SiCl₄, InCl₃). umich.edu This process is often enhanced by ion bombardment (Reactive Ion Etching or RIE), where energetic ions from the plasma, such as Ar+, strike the surface to facilitate the desorption of the chloride products. umich.edu The choice of chlorine-donor gas and plasma conditions can be tailored to control the etch rate and anisotropy, which is crucial for creating the high-aspect-ratio features required in modern microelectronics. umich.eduosti.gov

Wafer Cleaning Maintaining an atomically clean wafer surface is critical for device performance and yield. microtechprocess.com Chlorine, in the form of hydrochloric acid (HCl), is a key component of the widely used RCA cleaning process. microtechprocess.com Specifically, the second step, known as SC-2, employs a mixture of water (H₂O), hydrogen peroxide (H₂O₂), and HCl. microtechprocess.com This HPM (Hydrochloric/Peroxide Mixture) is highly effective at desorbing and removing metallic and ionic contaminants from the silicon surface. microtechprocess.com

However, the very reactivity that makes chlorine an effective etchant can also pose a challenge. Residual chloride ions left on the wafer after metal etching can lead to corrosion, particularly on aluminum-copper interconnects. google.comresearchgate.net To mitigate this, a passivation step is often employed before the final cleaning. This involves converting the reactive chlorine ions into a more stable polymer in an oxygen or carbon tetrafluoride environment, which can then be safely removed during subsequent photoresist stripping and organic cleaning cycles. google.com

Passivation Passivation involves treating a semiconductor surface to reduce its chemical reactivity. Chlorine atoms can be used to terminate silicon surfaces, creating a stable, well-defined layer. Wet-chemical methods can be used to replace hydrogen atoms on a Si(111) surface with chlorine atoms, resulting in a Cl/Si(111) surface with a 1x1 unreconstructed structure. caltech.edu While this process can introduce some etch pits, it effectively passivates 100% of the top-layer silicon atom sites. caltech.edu This controlled passivation can influence the surface's chemical reactivity for subsequent functionalization steps.

Table 1: Role of Chlorine-Containing Compounds in Semiconductor Processing

Compound Formula Process Function
Chlorine Gas Cl₂ Dry Etching, Passivation Primary source of reactive chlorine atoms for etching and surface termination. umich.eduuh.edu
Dichlorosilane SiH₂Cl₂ Chemical Vapor Deposition (CVD) A key precursor for depositing high-purity silicon films on wafers. metrowelding.com
Boron Trichloride BCl₃ Dry Etching Etchant gas, often used for etching metals and III-V semiconductors. osti.gov
Hydrochloric Acid HCl Wafer Cleaning (RCA Clean) Removes metallic and ionic contaminants from the wafer surface. microtechprocess.com

Catalysis in Organic Synthesis

The chlorine atom plays a crucial, and increasingly sophisticated, role in modern organic synthesis, particularly in the realm of catalytic cross-coupling reactions.

Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.org In these reactions, an organometallic compound (R-M) is reacted with an organic halide (R'-X). wikipedia.org Aryl chlorides are often used as the organic halide partner due to their low cost and wide availability. wikipedia.org

While carbon-chlorine bonds can be less reactive than their bromine or iodine counterparts, recent advancements have established powerful methods to activate them. wikipedia.org Palladium-catalyzed systems are a cornerstone of this chemistry, where a Pd(0) catalyst reacts with the aryl chloride in an oxidative addition step. rsc.org However, a significant innovation has been the integration of nickel catalysis with photoredox systems to harness the reactivity of chlorine atoms directly. acs.orgucla.edu

A frontier in catalysis involves using light to drive chemical reactions under mild conditions. nih.govnih.gov Research has demonstrated that combining photoredox catalysis with nickel catalysis can catalytically generate highly reactive chlorine radicals from stable aryl chloride partners. acs.orgucla.edu

The mechanism offers a visible-light-driven pathway for activating notoriously unreactive C(sp³)–H bonds. nih.govnih.gov The process is hypothesized to proceed as follows:

A standard Ni(II) intermediate in the cross-coupling cycle undergoes a single-electron oxidation, often facilitated by a photoredox catalyst, to generate a Ni(III) aryl chloride species. acs.orgnih.gov

This high-valent nickel complex absorbs a second photon of light, which induces the photoelimination (cleavage) of the Ni-Cl bond. nih.govnih.gov

This cleavage releases a free chlorine radical (Cl•) and regenerates a Ni(II) species. acs.orgnih.gov

The highly reactive chlorine radical can then abstract a hydrogen atom from an alkane (a process called Hydrogen Atom Transfer or HAT), activating a C(sp³)–H bond to create an alkyl radical. acs.orgosti.gov

This alkyl radical is then captured by the nickel center to continue the cross-coupling reaction, ultimately forming a new C-C bond. nih.govnih.gov

This dual use of the aryl chloride—as both a coupling partner and a source for the chlorine radical that activates the other partner—represents a highly efficient and elegant synthetic strategy. acs.org It enables the functionalization of abundant feedstocks under exceptionally mild conditions. ucla.edu

Table 2: Proposed Mechanism for Photoinduced Chlorine Radical Generation in Ni-Catalyzed Cross-Coupling

Step Process Key Species Involved Description
1 Single Electron Transfer Ni(II) complex, Photoredox Catalyst A Ni(II) intermediate is oxidized to a Ni(III) aryl chloride species. nih.gov
2 Photoexcitation/Elimination Ni(III) aryl chloride The Ni(III)-Cl complex absorbs light, leading to the cleavage of the Ni-Cl bond and release of a chlorine radical. acs.orgnih.gov
3 Hydrogen Atom Transfer (HAT) Chlorine Radical, Alkane (R-H) The chlorine radical abstracts a hydrogen from an alkane, forming HCl and an alkyl radical (R•). acs.orgosti.gov
4 Radical Capture/Coupling Alkyl Radical, Ni(II) complex The newly formed alkyl radical is captured by the Ni(II) center, leading to the final cross-coupled product. nih.gov

Role in Cross-Coupling Reactions

Nanomaterial Synthesis and Modification

Chlorine atoms are instrumental in tailoring the properties of carbon nanomaterials like graphene and carbon nanotubes (CNTs), enabling their use in advanced applications. scielo.org.zaencyclopedia.pub

Doping involves intentionally introducing heteroatoms into a material's lattice to alter its electronic, chemical, and physical properties. scielo.org.za The incorporation of chlorine into the carbon framework of graphene or CNTs can modify their characteristics. researchgate.netrsc.org Unlike fluorine, which forms a strong covalent bond, chlorine can interact with carbon through covalent bonding, charge-transfer complexes, or physical adsorption. rsc.org

Chlorine doping of nitrogenated carbon nanotubes has been shown to create C-Cl bonds that increase the density of free charge carriers, which can enhance properties like field emission characteristics. frt.org In some cases, chlorine atoms can act as an electron acceptor, and when paired with an electron donor like boron, can create synergistic effects that enhance catalytic performance for reactions like the oxygen reduction reaction (ORR). frontiersin.org

The use of chlorine atoms and chlorinated compounds during the synthesis of carbon nanomaterials provides a powerful tool for morphological control. scielo.org.zaresearchgate.net Incorporating chlorine during the chemical vapor deposition (CCVD) synthesis of CNTs has been shown to result in:

Surface Functionalization: Chlorine atoms can functionalize the surface of CNTs, which can improve their solubility and dispersibility, a key challenge in creating composites. scielo.org.zaencyclopedia.pub

Surface Restructuring: The presence of chlorine can lead to significant morphological changes. For example, using chlorinated hydrocarbons as the carbon source can produce CNTs with larger inner diameters. researchgate.netresearchgate.net This is attributed to chlorine-induced restructuring of the metal catalyst particles during growth. researchgate.net

Formation of Novel Structures: The use of reactants with a high percentage of chlorine, such as trichloroethane (TCE) and tetrachloroethane (TTCE), can facilitate the growth of unique "bamboo-like" CNT structures. researchgate.netresearchgate.net

Increased Purity and Yield: In some synthetic setups, the addition of chlorine has been linked to higher purity and increased yields of the final carbon nanomaterial product. scielo.org.za

This ability to control the structure of nanomaterials at the atomic level is critical for developing new functional materials for electronics, catalysis, and energy storage. researchgate.netchlorine.org

Table 3: Effect of Chlorinated Reactants on Multi-Walled Carbon Nanotube (MWCNT) Morphology

Chlorine Source Average Outer Diameter (nm) Inner Diameter Range (nm) Predominant Carbon Structure
Chlorobenzene (CB) 29 3–9 CNTs and 'Bamboo-like' CNTs researchgate.net
Dichlorobenzene (DCB) 33 6–11 CNTs researchgate.net
Trichloroethane (TCE) 20 5 CNTs and 'Bamboo-like' CNTs researchgate.net
Tetrachloroethane (TTCE) 50 12 CNTs and 'Bamboo-like' CNTs researchgate.net

Doping of Carbonaceous Materials with Chlorine

Water Purification Technologies (e.g., UV/Chlorine Process)

The combination of ultraviolet (UV) irradiation with chlorine, known as the UV/Chlorine process, is an emerging and increasingly popular advanced oxidation process (AOP) for water purification. nih.govacs.orgacs.org This technology is gaining traction for potable water reuse treatment, with a significant number of active and under-construction potable reuse UV-AOP projects in the United States opting for UV/Chlorine over the UV/Hydrogen Peroxide (UV/H₂O₂) process. nih.gov The core of the UV/Chlorine process lies in the photolysis of free chlorine by UV light to generate highly reactive radicals that are effective in degrading a wide range of contaminants. jst.go.jpscispace.com

The fundamental mechanism involves the absorption of UV photons by chlorine species (hypochlorous acid, HOCl, and hypochlorite (B82951), OCl⁻), which leads to the formation of primary radicals: the hydroxyl radical (HO•) and the chlorine radical (Cl•). jst.go.jpscispace.com These primary radicals can then participate in a cascade of reactions, forming other reactive chlorine species (RCS) such as the dichlorine radical anion (Cl₂•⁻) and the chlorine monoxide radical (ClO•). acs.orgjst.go.jp Unlike traditional AOPs that depend primarily on the hydroxyl radical, the UV/Chlorine process utilizes this suite of multiple radical species for the abatement of contaminants. acs.org

HOCl + UV → HO• + Cl• scispace.com

OCl⁻ + UV → O•⁻ + Cl• (followed by O•⁻ + H₂O → HO• + OH⁻) scispace.com

The effectiveness of the UV/Chlorine process is influenced by several factors, most notably the pH of the water. Acidic conditions are generally more favorable due to a higher quantum yield from the photolysis of hypochlorous acid (HOCl), which is the dominant chlorine species at a pH below 7.5. nih.govjst.go.jpscispace.com The quantum yield of radical production from HOCl is significantly higher than that from the hypochlorite ion (OCl⁻). nih.gov

Research Findings on Micropollutant Degradation

Extensive research has demonstrated the efficacy of the UV/Chlorine process in degrading persistent micro-organic pollutants (micropollutants), such as pharmaceuticals, personal care products (PPCPs), and endocrine-disrupting compounds. acs.orgresearchgate.netcornell.edu Studies have shown that the removal efficiency of the UV/Chlorine process can be significantly higher than that of chlorination or UV irradiation alone. cornell.edumdpi.com

For instance, in a study on reclaimed water, over 52% of 12 target micropollutants were readily degraded by the UV/Chlorine process, with removal efficiencies ranging from 7.7% to 64.2% higher than the sum of individual chlorination and UV photolysis treatments. mdpi.com The degradation of the pharmaceutical carbamazepine, which is resistant to both chlorination and UV photolysis, was enhanced to 52.1% with the combined process. mdpi.com

The degradation mechanisms for different micropollutants within the UV/Chlorine process can vary. A 2024 study found that for selected micropollutants, the degradation of bisphenol A was primarily due to chlorination (>60%), diclofenac (B195802) degradation was dominated by direct UV photolysis (>80%), and caffeine (B1668208) was mainly removed through radical oxidation (>90%). researchgate.net

The table below summarizes research findings on the degradation of various micropollutants using the UV/Chlorine process.

MicropollutantDegradation Pathway(s)Key FindingsReferences
Atrazine (ATZ) UV photolysis, Radical oxidationUV photolysis was the major degradation pathway. nih.gov
Sulfamethoxazole (SMX) Radical oxidation, UV photolysis, ChlorinationThe contribution of non-radical processes increased with the reactor's internal diameter. nih.gov
Metoprolol (MET) Radical oxidationFollowed pseudo-first-order kinetics. nih.gov
Bisphenol A (BPA) Chlorination (>60%)Degradation enhanced with increasing pH from 6 to 8. researchgate.net
Diclofenac Direct UV photolysis (>80%)The most effective UV wavelength for degradation was 285 nm. researchgate.net
Caffeine Radical oxidation (>90%)The most effective UV wavelength for degradation was 300 nm. acs.orgresearchgate.net
Carbamazepine (CBZ) Radical oxidation (esp. ClO•)Resistant to chlorination and UV alone, but degraded 52.1% by the combined process. acs.orgmdpi.com
Trimethoprim (TMP) Radical oxidation (HO• and RCS)At alkaline pH, the contribution from reactive chlorine species (RCS) increased. nih.gov

Byproduct Formation

A significant consideration in the application of the UV/Chlorine process is the potential formation of disinfection byproducts (DBPs). nih.govmdpi.com The process can form regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), though some studies show that their formation during the short contact time of the UV reactor is minimal. nih.govscholaris.ca However, the process can rapidly produce other byproducts like dichloroacetonitrile. nih.govscholaris.ca

Chlorate (B79027) (ClO₃⁻) is a notable inorganic byproduct formed from the photolysis of chlorine, with formation equivalent to approximately 2-17% of the photolyzed chlorine. nih.govscholaris.ca The presence of chlorate in the source sodium hypochlorite solution can also contribute to its final concentration. nih.govacs.org While studies in real-world applications have generally found DBP levels to be below regulatory limits, the potential for their formation, especially the DBP formation potential in subsequent disinfection steps, remains a key area of research. mdpi.comacs.org

Methodological Considerations and Research Gaps

Challenges in Rate Constant Determinations

The accurate determination of rate constants (kCl•) for reactions involving chlorine atoms is fraught with difficulties, leading to a higher degree of uncertainty compared to similar radicals like the hydroxyl radical (•OH). nih.govresearchgate.net A variety of experimental methods, including transient measurements, steady-state techniques, and computational approaches, have been employed to measure these rates. nih.gov However, the values obtained can differ significantly, sometimes by more than an order of magnitude, depending on the technique used. nih.gov

One major challenge lies in the complexity of the reaction systems. For instance, in the UV/chlorine water treatment process, a multitude of reactions occur simultaneously, making it difficult to isolate and measure the rate of a single reaction. nih.gov Methods that rely on simulation or fitting procedures within these complex systems have been shown to produce unrealistic rate constants. nih.gov Another significant issue is the potential for secondary reactions to interfere with measurements. In absolute rate studies of chlorine atom reactions with organic compounds, the regeneration of chlorine atoms from the reaction of molecular chlorine with alkyl radicals can lead to an underestimation of the rate coefficients. researchgate.net

Furthermore, the reactivity of the this compound itself presents a challenge. Rate constants for Cl• reactions are generally high, often in the range of 10⁸–10¹⁰ mol⁻¹ dm³ s⁻¹, which requires fast and sensitive detection methods. nih.gov The reaction mechanism, whether it be H-atom abstraction, addition to double bonds, or single-electron-transfer, also influences the rate constant and adds another layer of complexity to its determination. nih.gov These challenges underscore the need for more reliable and consistent methods for measuring kCl• values. researchgate.net

Uncertainties in Atmospheric Chemical Models

Chlorine atoms play a significant role in atmospheric chemistry, influencing the budgets of hydrocarbons, ozone, and other critical species. nih.gov However, atmospheric chemical models often struggle to accurately simulate the concentrations and effects of chlorine compounds due to several uncertainties. gatech.eduresearchgate.net A primary source of this uncertainty stems from an incomplete understanding of chlorine sources and sinks. nih.govukri.org While sea-salt aerosols are a known major source of reactive chlorine in the troposphere, the contribution from other sources, such as biomass burning and industrial emissions, is less constrained. nih.gov

The inadequate representation of chlorine chemistry within models is another major issue. gatech.educsic.es Many current chemical transport models have a simplified or incomplete representation of both gas-phase and heterogeneous chlorine reactions. gatech.educsic.es For example, the heterogeneous reactions of species like N₂O₅, O₃, and HOCl with chlorine-containing particles can be a significant source of reactive chlorine, but these pathways are often missing or poorly parameterized in models. gatech.eduresearchgate.net This leads to an underestimation of chlorine radical concentrations and their subsequent impact on atmospheric oxidation capacity and ozone formation. nih.govgatech.edu

Furthermore, uncertainties in the rate constants for reactions involving chlorine atoms, as discussed in the previous section, directly translate into uncertainties in model outputs. yorku.ca Interestingly, for estimating this compound concentrations from hydrocarbon patterns, the uncertainty from the rate constants of hydroxyl radical reactions can be even more significant than that of this compound reactions. yorku.ca Improving the accuracy of atmospheric models requires a more comprehensive inclusion of chlorine chemistry and better-constrained emission inventories and reaction rates. nih.govcsic.es

Need for Further Mechanistic Insights in Complex Systems

While the fundamental reactions of chlorine atoms are generally understood, their behavior in complex, real-world systems requires further mechanistic elucidation. nih.gov This is particularly true for multiphase systems, such as reactions occurring in aqueous aerosols or at the air-water interface, where the reaction pathways can be significantly different from the gas phase. researchgate.netcopernicus.org For example, the mechanisms responsible for the oxidation of chloride ions (Cl⁻) to reactive chlorine species in the atmosphere are not fully understood. acs.org

Recent research has also questioned the existence of certain proposed intermediate species, such as HClOH˙, which was thought to be formed from the reaction of aqueous chlorine atoms with water. rsc.orgresearchgate.net It has been argued that there is no definitive evidence for this species and that its attributed chemistry can be explained by other well-established species, highlighting a fundamental uncertainty in the accepted mechanisms of aqueous chlorine chemistry. rsc.orgresearchgate.net

In the context of atmospheric chemistry, the interaction between chlorine and other halogens, like bromine and iodine, is complex and can lead to enhanced ozone depletion. researchgate.net The presence of chlorine can increase the recycling and production of bromine atoms, but also increase reactive bromine sinks under certain conditions. researchgate.net Similarly, the mechanisms of how chlorine atoms react with a vast array of volatile organic compounds (VOCs), especially their oxidation products, are not fully mapped out. copernicus.org For instance, while it is known that this compound-initiated VOC oxidation can form secondary organic aerosols, the detailed chemical pathways are often unclear. copernicus.org Elucidating these complex mechanisms is crucial for accurately predicting the environmental impacts of chlorine chemistry. researchgate.netresearchgate.net

Standardization of Measurement Techniques

The wide variation in reported rate constants and the uncertainties in atmospheric models highlight a critical need for the standardization of measurement techniques for chlorine atoms and related species. researchgate.netd-nb.info Different analytical methods used to measure chlorine can yield different results, making inter-laboratory comparisons and the development of robust datasets challenging. researchgate.netnih.gov

For instance, in the analysis of "free chlorine" in water, various methods like DPD (N,N-diethyl-p-phenylenediamine) tests, amperometric titration, and starch-iodide titration are used. nih.govvermont.gov However, these methods are not always specific to a single chlorine species and can be subject to interferences from other oxidizing or reducing agents. nih.gov Similarly, for measuring chlorine in the air, several standardized methods exist, but they have different detection limits and potential interferences. nih.gov

The development of reliable calibration methods and reference materials is essential for ensuring the accuracy and comparability of measurements. researchgate.netiao.ru This includes standardizing the procedures for generating known concentrations of chlorine atoms for kinetic experiments and for calibrating instruments used for field measurements. whiterose.ac.uk Intercomparison studies, where different laboratories analyze the same samples using their respective methods, are also vital for validating and harmonizing measurement techniques. helcom.fi Ultimately, a greater emphasis on the standardization of both laboratory and field measurement techniques is necessary to reduce uncertainties and improve our understanding of this compound chemistry. researchgate.netd-nb.info

Conclusion and Future Directions

Synthesis of Current Understanding

The chlorine atom is a well-characterized chemical entity with a profound impact on chemistry and related sciences. Its high reactivity, driven by its electron configuration, underpins its diverse roles in forming ionic and covalent bonds, participating in a wide array of chemical reactions, and serving as a crucial component in organic synthesis, industrial processes, and atmospheric chemistry.

Emerging Research Areas

Current research continues to explore new facets of chlorine chemistry. One area of focus is the development of more sustainable methods for chlorine production, potentially utilizing renewable energy sources to power the energy-intensive electrolysis process. openaccesspub.org In materials science, researchers are investigating the use of chlorine to create more environmentally friendly materials, such as biodegradable plastics. openaccesspub.org The application of single-atom catalysts, including those involving chlorine, is an emerging field with potential for high catalytic activity and selectivity in various reactions. researchgate.net Additionally, the design and synthesis of new organic compounds containing chlorine atoms for applications in medicine, such as anticancer agents, remains an active area of research. researcher.life

Societal and Environmental Implications of this compound Research

Research into the this compound has significant societal and environmental implications. The development of innovative methods for water detoxification using chlorine-based processes and UV radiation offers hope for addressing water scarcity. chlorine.org In medicine, the use of chlorine compounds to selectively target cancer cells could lead to more effective and less toxic chemotherapy treatments. openaccesspub.org Environmentally, a deeper understanding of the role of chlorine atoms in atmospheric chemistry is crucial for accurately modeling air quality and climate change. copernicus.org Continued research into the lifecycle and impact of organochlorine compounds is also essential for mitigating their potential environmental persistence and toxicity.

Q & A

Q. What experimental methods are used to determine the electron configuration and atomic structure of chlorine?

Chlorine’s atomic structure (1s² 2s² 2p⁶ 3s² 3p⁵) is derived from spectroscopic analysis and quantum mechanical calculations. Techniques like X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy (EELS) validate orbital occupations, while isotopic mass spectrometry distinguishes between naturally occurring isotopes (e.g., ³⁵Cl and ³⁷Cl) .

Q. How does the oxidation state of chlorine in HCl inform its reactivity in chemical reactions?

In HCl, chlorine adopts a −1 oxidation state, determined by its electronegativity relative to hydrogen. This is experimentally verified via redox titration or computational methods like density functional theory (DFT), which calculate charge distribution. Such analyses guide predictions of chlorine’s nucleophilic or electrophilic behavior in reactions .

Q. What distinguishes chlorine atoms from chloride ions in terms of electronic structure and chemical behavior?

Chlorine atoms (neutral, 17 electrons) exhibit high reactivity due to their unpaired 3p electron, while chloride ions (Cl⁻, 18 electrons) are stable with a filled valence shell. This distinction is confirmed via ion mobility spectrometry and reaction kinetics studies, where Cl⁻ shows no reactivity with alkali metals like sodium .

Q. How do isotopic variations in chlorine impact experimental measurements of atomic mass?

Natural chlorine consists of ~75% ³⁵Cl and ~25% ³⁷Cl, leading to an average atomic mass of ~35.45 g/mol. Isotope ratio mass spectrometry (IRMS) quantifies these abundances, critical for correcting mass spectral data in reaction mechanisms or environmental tracer studies .

Q. What methodologies validate the reaction mechanism of Cl + H₂ → HCl + H?

Crossed-molecular beam experiments with time-of-flight detectors map angular and velocity distributions of products. These are compared to quantum scattering calculations to confirm reaction pathways and energy barriers, ensuring mechanistic accuracy .

Advanced Research Questions

Q. How are state-of-the-art computational methods used to resolve contradictions in chlorine reaction dynamics?

Converged quantum mechanical scattering and quasi-classical trajectory simulations model differential cross-sections for reactions like Cl + H₂. Discrepancies between experimental and theoretical data are resolved by refining potential energy surfaces (PES) or including spin-orbit coupling effects .

Q. What experimental design measures chlorine atom diffusion coefficients, and how are uncertainties minimized?

A flowing afterglow system with electron spin resonance (ESR) detection tracks Cl atom diffusion in argon. Pressure (1 atm) and temperature (295 K) are standardized, and repeated trials with statistical error analysis reduce uncertainties to ±0.05 cm²/sec .

Q. How do chlorine-coordinated single-atom catalysts enhance stability in volatile organic compound (VOC) degradation?

Pd@ZrO₂ catalysts with Pd1-Cl active sites are synthesized via pyrolysis of Zr-MOF templates. In situ DRIFTS and X-ray absorption spectroscopy (XAS) reveal that Cl coordination suppresses chlorinated byproduct adsorption, while oxygen vacancies enhance O₂ activation. This methodology balances activity and chlorine resistance .

Q. What strategies address data reproducibility challenges in chlorine abstraction studies involving methyl radicals?

Controlled radical generation via thermal decomposition of di-tert-butyl peroxide in a tubular flow reactor ensures consistent Cl abstraction rates. Independent validation using gas chromatography (GC) and mass spectrometry (MS) cross-checks product yields against prior studies (e.g., Raley and Mulcahy) .

Q. How can atomic-scale storage technologies using chlorine atoms inform material design principles?

Scanning tunneling microscopy (STM) manipulates chlorine atoms on copper surfaces to create binary data bits (0/1). Marker patterns inspired by QR codes enable error correction and scalability. This methodology demonstrates atomic precision for nanoscale device engineering .

Methodological Notes

  • Experimental Reproducibility: Follow guidelines from to document procedures, including pressure/temperature controls and statistical error margins.
  • Computational Validation: Use software packages (e.g., Gaussian, VASP) to cross-verify quantum simulations with experimental kinetics data .
  • Ethical Citation Practices: Cite primary sources (e.g., peer-reviewed journals) and avoid unreliable platforms per and .

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